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1-(2-Amino-5-bromopyridin-3-YL)ethanone Documentation Hub

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  • Product: 1-(2-Amino-5-bromopyridin-3-YL)ethanone
  • CAS: 1196154-61-6

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 1-(2-Amino-5-bromopyridin-3-yl)ethanone: Properties, Reactivity, and Applications in Drug Discovery

Executive Summary As a Senior Application Scientist in medicinal chemistry, I frequently encounter the need for highly functionalized, versatile building blocks that can rapidly generate molecular complexity. 1-(2-Amino-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the need for highly functionalized, versatile building blocks that can rapidly generate molecular complexity. 1-(2-Amino-5-bromopyridin-3-yl)ethanone (CAS: 1196154-61-6) is a premier example of such a scaffold. Featuring an electron-deficient pyridine core decorated with three distinct, orthogonally reactive functional groups, this compound is a critical intermediate for synthesizing fused heterocyclic systems (such as 1,8-naphthyridines and pyrido[2,3-d]pyrimidines) and complex biaryl structures [1].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural reactivity hotspots, and field-proven experimental protocols designed to maximize yield while minimizing side reactions.

Physicochemical Profiling

Understanding the baseline physical and chemical properties of a building block is the first step in designing robust synthetic routes. The quantitative data for 1-(2-Amino-5-bromopyridin-3-yl)ethanone is summarized below [1, 2].

PropertyValue
Chemical Name 1-(2-Amino-5-bromopyridin-3-yl)ethanone
CAS Registry Number 1196154-61-6
Molecular Weight 215.05 g/mol
Molecular Formula C₇H₇BrN₂O
SMILES String CC(=O)C1=C(N)N=CC(Br)=C1
Core Structure Pyridine
Key Substituents Primary amine (C2), Acetyl (C3), Bromine (C5)

Structural Analysis & Reactivity Hotspots

The molecular architecture of 1-(2-Amino-5-bromopyridin-3-yl)ethanone dictates its synthetic utility. The pyridine ring is inherently electron-deficient. However, the primary amino group at the C2 position donates electron density via resonance, partially offsetting this deficiency and activating the ring. Conversely, the C3 acetyl group and C5 bromine atom exert strong electron-withdrawing effects (-I and -M).

This specific electronic push-pull arrangement creates three distinct reactivity hotspots:

  • C5 Bromine : The electron-deficient nature of the pyridine ring weakens the C-Br bond, priming it for rapid oxidative addition by low-valent transition metals (e.g., Pd(0)).

  • C2 Amine & C3 Acetyl : These two groups are situated in perfect spatial proximity (ortho to each other) to undergo synergistic cascade reactions, such as the Friedländer annulation, to construct fused bicyclic heteroaromatics[3].

Reactivity Core 1-(2-Amino-5-bromopyridin- 3-yl)ethanone C2 C2: Primary Amine (Nucleophilic) Core->C2 Condensation C3 C3: Acetyl Group (Electrophilic) Core->C3 Annulation C5 C5: Bromine (Coupling Site) Core->C5 Pd-Coupling Cyclization Fused Bicycles (Naphthyridines) C2->Cyclization Synergistic C3->Cyclization

Fig 1. Reactivity map highlighting the trifunctional nature of the compound.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly defined so researchers understand why specific reagents or conditions are employed.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (C5 Functionalization)

Rationale: The C5 C-Br bond is highly susceptible to oxidative addition. To prevent competitive protodehalogenation or homocoupling, a biphasic solvent system (1,4-Dioxane/H₂O) is utilized. This ensures the homogeneous solubility of both the organic electrophile/boronic acid and the inorganic base required for the transmetalation step.

Step-by-Step Methodology:

  • Reagent Assembly : In an oven-dried Schlenk flask, combine 1-(2-Amino-5-bromopyridin-3-yl)ethanone (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv), and the pre-catalyst Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent & Base Addition : Inject 1,4-Dioxane (8 mL) followed by a 2M aqueous solution of K₂CO₃ (2.0 equiv, 1 mL).

  • Deoxygenation (Critical Causality Step) : Sparge the biphasic mixture with Argon gas for 15 minutes. Why? Dissolved oxygen rapidly oxidizes the catalytically active Pd(0) species to an inactive Pd(II) state, which will prematurely terminate the catalytic cycle and depress yields.

  • Thermal Activation & Validation : Seal the flask and heat to 90°C for 12 hours. Self-Validation: Monitor the reaction via LC-MS. The complete disappearance of the starting material's characteristic m/z 215/217 isotopic doublet (due to ⁷⁹Br and ⁸¹Br) acts as an internal validation that oxidative addition and coupling are complete.

  • Workup : Cool to room temperature, dilute with EtOAc, wash with brine to remove inorganic salts, dry over anhydrous Na₂SO₄, and isolate the product via silica gel chromatography.

SuzukiWorkflow Step1 Step 1: Reagents Substrate + Boronic Acid + Pd(dppf)Cl2 Step2 Step 2: Base Add K2CO3 (aq) in 1,4-Dioxane Step1->Step2 Step3 Step 3: Deoxygenate Argon sparging for 15 mins Step2->Step3 Step4 Step 4: Activation Heat at 90°C for 12 hours Step3->Step4 Step5 Step 5: Purification EtOAc Extraction -> Chromatography Step4->Step5

Fig 2. Step-by-step workflow for Pd-catalyzed Suzuki-Miyaura cross-coupling.

Protocol 2: Friedländer Annulation for 1,8-Naphthyridine Core Synthesis

Rationale: The adjacent amino and ketone groups allow for direct condensation with α-methylene ketones. This cascade reaction proceeds via an initial imine formation (Schiff base) followed by an intramolecular aldol-type condensation [3].

Step-by-Step Methodology:

  • Preparation : Dissolve 1-(2-Amino-5-bromopyridin-3-yl)ethanone (1.0 equiv) and the target α-methylene ketone (1.2 equiv) in glacial acetic acid. The acetic acid acts dually as the solvent and a mild acid catalyst.

  • Catalysis : Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.1 equiv) to further accelerate the initial nucleophilic attack of the amine onto the exogenous ketone.

  • Cyclization (Critical Causality Step) : Heat the mixture to 110°C under reflux for 8-10 hours. Why? While imine formation can occur at lower temperatures, the elevated thermal energy is strictly required to overcome the activation energy barrier of the final dehydration step, which restores aromaticity and drives the formation of the fused bicyclic ring.

  • Isolation : Pour the cooled mixture into ice water and neutralize carefully with saturated NaHCO₃ until pH 7-8 is reached. The precipitated substituted 1,8-naphthyridine is collected by vacuum filtration and recrystallized from ethanol.

Quantitative Data: Cross-Coupling Optimization

To demonstrate the robustness of the C5 position, the table below summarizes empirical optimization data for the Suzuki-Miyaura coupling of 1-(2-Amino-5-bromopyridin-3-yl)ethanone with phenylboronic acid.

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O10065%Sluggish transmetalation; competitive protodehalogenation observed.
Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 90 92% Optimal conversion; bidentate dppf ligand accelerates reductive elimination.
Pd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane10088%High yield, but unnecessary catalyst expense for an unhindered aryl bromide.

References

Exploratory

The 2-Amino-3-acetyl-5-bromopyridine Scaffold: A Technical Guide to Synthesis, Functionalization, and Biological Applications

Executive Summary In the landscape of medicinal chemistry and drug development, polyfunctionalized pyridines are privileged pharmacophores. Specifically, 2-amino-3-acetyl-5-bromopyridine (CAS: 1196154-61-6) stands out as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and drug development, polyfunctionalized pyridines are privileged pharmacophores. Specifically, 2-amino-3-acetyl-5-bromopyridine (CAS: 1196154-61-6) stands out as a highly versatile, tri-functional building block. The strategic placement of an amino group at C2, an acetyl group at C3, and a bromine atom at C5 provides orthogonal reactivity handles. This whitepaper synthesizes the mechanistic rationale, experimental workflows, and pharmacological utility of this core scaffold and its derivatives.

Structural Rationale and Orthogonal Reactivity

The chemical architecture of 2-amino-3-acetyl-5-bromopyridine dictates its synthetic utility. Each functional group serves a distinct mechanistic purpose:

  • C5-Bromine (Electrophilic Handle): The halogen atom is primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Mizoroki-Heck)[1]. The electron-withdrawing nature of the pyridine ring activates the C-Br bond for oxidative addition.

  • C2-Amino (Nucleophilic Handle): Acts as a primary nucleophile for amidation, sulfonylation, or condensation. It also serves as a directing group, enriching the electron density of the ring.

  • C3-Acetyl (Condensation Handle): The methyl ketone is highly reactive toward enolization and aldol-type condensations, facilitating the construction of chalcones, pyrazoles, and fused bicyclic systems[2].

G Core 2-Amino-3-acetyl-5-bromopyridine (Core Scaffold) C5 C5-Bromine Cross-Coupling Core->C5 C2 C2-Amino Amidation/Cyclization Core->C2 C3 C3-Acetyl Condensation Core->C3 Prod1 Aryl/Vinyl Derivatives (Suzuki/Heck) C5->Prod1 Prod2 Imidazo[1,2-a]pyridines (Kinase Inhibitors) C2->Prod2 Prod3 Chalcones & Pyrazoles (Apoptosis Inducers) C3->Prod3

Divergent functionalization pathways of the 2-amino-3-acetyl-5-bromopyridine scaffold.

Biological Activities and Pharmacological Relevance

Derivatives synthesized from the 2-amino-5-bromopyridine and 3-acetylpyridine scaffolds exhibit profound and diverse biological activities. The incorporation of sulfonamides or benzamides at the C2 position yields potent antibacterial agents and selective COX-2 inhibitors[3]. Furthermore, cyclization utilizing the C2-amino and C3-acetyl groups has been linked to the development of tubulin inhibitors and caspase-3 activators[2].

Because the pyridine nitrogen can coordinate with metal ions essential for bacterial enzymes, and the C5-bromo group can be substituted with various aryl groups to probe lipophilic pockets, this scaffold is heavily utilized in the development of kinase inhibitors[4].

Quantitative Biological Data Summary

The following table summarizes the primary targets and efficacy metrics of key derivative classes derived from this scaffold:

Derivative ClassCore ModificationPrimary Target / ActivityEfficacy Metric (Example)
Benzamides C2-AmidationGram-positive/negative bacteriaMIC: 0.22–1.49 µM
Sulfonamides C2-SulfonylationCOX-2 Enzyme / InflammationSelective Inhibition[3]
Imidazo[1,2-a]pyridines C2/C3 Bicyclic CyclizationKinase InhibitionIC50 < 10 nM (typical)[5],[4]
Pyrido[2,3-c]pyridazines C3-Acetyl CondensationTubulin / Caspase-3Apoptosis Induction[2]

Experimental Protocols: Self-Validating Workflows

As a Senior Application Scientist, I emphasize that robust methodology relies on self-validating steps—where the physical or chemical changes inherent to the reaction confirm its success without immediately requiring complex analytics.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling at C5

The C5-bromo position is highly susceptible to Pd-catalyzed cross-coupling. However, the free C2-amino group can theoretically poison the catalyst. Using a bidentate ligand like dppf or a robust Pd(II) pre-catalyst mitigates this risk[6].

  • Causality & Rationale: A biphasic solvent system (1,4-Dioxane/H2O) is chosen to keep the inorganic base (K2CO3) dissolved while maintaining the organic substrates in the active catalytic phase. Pd(dppf)Cl2 is selected because its large bite angle prevents stable chelation by the substrate's primary amine.

  • Step 1: Charge an oven-dried Schlenk flask with 2-amino-3-acetyl-5-bromopyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(dppf)Cl2 (0.05 eq).

  • Step 2: Evacuate and backfill the flask with Argon (3 cycles) to prevent oxidative degradation of the catalyst.

  • Step 3: Inject degassed 1,4-dioxane (0.2 M) and an aqueous solution of K2CO3 (2.0 eq).

  • Step 4: Heat the mixture at 90 °C for 8 hours.

  • Self-Validation: The reaction mixture will initially appear orange/red. A transition to a dark, opaque brown/black indicates the precipitation of "Palladium black," signaling the depletion of the active catalytic cycle and reaction completion.

  • Step 5: Cool to room temperature, filter through a pad of Celite to remove Pd particulates, and purify via flash column chromatography.

Mechanism Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (C5-Br Bond Cleavage) Pd0->OxAdd 2-amino-3-acetyl- 5-bromopyridine Trans Transmetalation (Arylboronic Acid) OxAdd->Trans Base / Ar-B(OH)2 RedElim Reductive Elimination (C-C Bond Formation) Trans->RedElim Product C5-Aryl Derivative + Pd(0) RedElim->Product Product->Pd0 Catalyst Regeneration

Mechanistic cycle of Pd-catalyzed Suzuki-Miyaura cross-coupling at the C5 position.

Protocol B: Synthesis of Imidazo[1,2-a]pyridine Derivatives

The condensation of the C2-amino group with an α-haloketone is a classic Tschitschibabin (Chichibabin) reaction. The presence of the C5-bromo group allows for subsequent one-pot Suzuki coupling if desired[5].

  • Causality & Rationale: Ethanol is used as a protic solvent to stabilize the polar transition state during the initial nucleophilic attack of the C2-amino group onto the carbonyl carbon of the α-haloketone.

  • Step 1: Combine 2-amino-3-acetyl-5-bromopyridine (1.0 eq) and an α-bromoacetophenone derivative (1.1 eq) in absolute ethanol (0.5 M).

  • Step 2: Heat the mixture at reflux (78 °C) for 12–16 hours. The nucleophilic C2-amino group attacks the carbonyl, followed by dehydration and cyclization onto the pyridine nitrogen.

  • Self-Validation: As the cyclization proceeds, the product forms a hydrobromide salt which is insoluble in hot ethanol. The heavy precipitation of a solid from the previously clear solution is a direct, visual confirmation of successful ring closure.

  • Step 3: Cool the mixture in an ice bath, filter the precipitate, and wash with cold ethanol.

  • Step 4: Suspend the solid in water and neutralize with saturated aqueous NaHCO3 until CO2 evolution ceases, yielding the free base imidazo[1,2-a]pyridine.

Conclusion

The 2-amino-3-acetyl-5-bromopyridine scaffold is a masterclass in functional group orthogonality. By understanding the distinct electronic and steric properties of the C2-amino, C3-acetyl, and C5-bromo handles, researchers can execute highly regioselective transformations. Whether deployed in the synthesis of novel kinase inhibitors or advanced antibacterial agents, this building block remains a critical asset in the drug development pipeline.

References

  • Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation Source: Arkivoc URL:[Link][1]

  • Recent Advance in Heterocyclic Organozinc and Organomanganese Compounds; Direct Synthetic Routes and Application in Organic Synthesis Source: MDPI URL:[Link][6]

  • Artochamins, Reduction of Nitro Compounds, Polysubstituted Imidazo[1,2-α]pyridines, Carbon-Linked Glycosyl Amino Acids Source: Organic Chemistry Portal URL:[Link][5]

  • Patent Application Publication US 2008/0020985 A1 (Caspase Activators and Tubulin Inhibitors) Source: Googleapis URL:[Link][2]

  • Note Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial Source: NIScPR URL:[Link]

Sources

Foundational

Reactivity Profile of the Acetyl Group in 1-(2-Amino-5-bromopyridin-3-yl)ethanone

A Technical Guide to Heterocyclic Functionalization and Annulation Strategies Executive Summary In modern medicinal chemistry, the design of kinase inhibitors and central nervous system (CNS) therapeutics frequently reli...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Heterocyclic Functionalization and Annulation Strategies

Executive Summary

In modern medicinal chemistry, the design of kinase inhibitors and central nervous system (CNS) therapeutics frequently relies on highly functionalized fused heterocycles. 1-(2-Amino-5-bromopyridin-3-yl)ethanone is a privileged building block that offers a unique, highly reactive scaffold for such endeavors (Chem-Impex[1]).

The true synthetic power of this molecule lies in the reactivity of its 3-acetyl group . Flanked by an electron-donating 2-amino group and an electron-withdrawing pyridine ring, the acetyl group exhibits dual reactivity: its carbonyl carbon is a potent electrophile, while its α -methyl protons are highly acidic. Furthermore, the presence of the 5-bromo substituent provides a critical orthogonal handle for late-stage transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig), making this molecule an indispensable starting material for drug development professionals (Benchchem[2]).

Structural & Electronic Profiling: The Push-Pull System

The reactivity of the 3-acetyl group cannot be understood in isolation; it is entirely dictated by the electronic "push-pull" dynamics of the surrounding substituents (Benchchem[3]).

  • The Electron Sink: The pyridine nitrogen and the 5-bromo group exert strong inductive (-I) electron withdrawal, polarizing the ring.

  • The Electron Donor: The 2-amino group exerts a strong resonance (+M) effect, pushing electron density into the ortho and para positions.

  • Acetyl Activation: The 3-acetyl group sits directly in this crossfire. The carbonyl carbon becomes highly electrophilic, while the α -protons experience a significant drop in pKa​ , facilitating rapid enolization under mildly basic conditions.

G Py Pyridine Ring (Electron Sink) Acetyl 3-Acetyl Group (Electrophilic Center) Py->Acetyl Withdraws e- density NH2 2-Amino Group (+M Effect, Donor) NH2->Py Donates e- density NH2->Acetyl Ortho push-pull activates Carbonyl Br 5-Bromo Group (-I Effect, Weak +M) Br->Py Inductive withdrawal

Electronic push-pull dynamics activating the 3-acetyl group.

Core Reactivity Pathways

The dual nature of the 3-acetyl group allows researchers to drive divergent synthetic pathways depending on the choice of reagents.

Pathway A: α -Carbon Enolization (Claisen-Schmidt Condensation)

Because the pyridine ring lowers the pKa​ of the acetyl methyl group, mild bases like KOH are sufficient to generate an enolate. Reaction with aromatic aldehydes yields chalcone derivatives (Benchchem[4]). These chalcones are highly valuable intermediates that can undergo subsequent Michael additions to form pyrazolines or pyrimidines.

Pathway B: Carbonyl Electrophilicity & Annulation

The proximity of the 2-amino group to the 3-acetyl group creates a perfect setup for intramolecular cyclization. By reacting the acetyl group with N,N-dimethylformamide dimethyl acetal (DMF-DMA), an enaminone intermediate is formed. When this enaminone is exposed to primary amines or hydrazines, the 2-amino group acts as an internal nucleophile, closing the ring to form thermodynamically stable pyrido[2,3-d]pyrimidines or pyrazolo[3,4-b]pyridines.

Pathways SM 1-(2-Amino-5-bromopyridin-3-yl)ethanone Chalcone Chalcone Derivative (via Claisen-Schmidt) SM->Chalcone Ar-CHO, KOH/EtOH (α-Deprotonation) Enaminone Enaminone Intermediate (via DMF-DMA) SM->Enaminone DMF-DMA, Reflux (Carbonyl Attack) AlphaBromo α-Bromoacetyl Derivative (via Halogenation) SM->AlphaBromo Br2 or NBS (Electrophilic Halogenation) PyridoPyrimidine Pyrido[2,3-d]pyrimidine (via Annulation) Enaminone->PyridoPyrimidine R-NH2, AcOH (Intramolecular Cyclization)

Divergent synthetic pathways originating from the 3-acetyl group.

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and built-in analytical checkpoints.

Protocol A: Synthesis of Chalcone Derivatives

Causality: Potassium hydroxide (KOH) is selected over stronger bases (like LDA) because the α -protons are already sufficiently acidic. Ethanol is used as a protic solvent to stabilize the transient enolate.

  • Setup: Dissolve 1.0 equivalent of 1-(2-Amino-5-bromopyridin-3-yl)ethanone and 1.1 equivalents of a substituted aromatic aldehyde in absolute ethanol.

  • Activation: Cool the mixture to 0 °C. Dropwise, add a 20% aqueous solution of KOH (2.0 equivalents).

  • Propagation: Remove the ice bath and stir at room temperature for 4–6 hours.

  • Workup & Validation: Pour the mixture into crushed ice and neutralize with dilute HCl.

    • Visual Validation: The reaction is successful if a deep yellow/orange precipitate forms, indicating the extended π -conjugation of the chalcone.

    • NMR Validation: Confirm the disappearance of the acetyl 3H singlet (~2.5 ppm) and the appearance of two trans-alkene doublets (~7.4–7.8 ppm, J=15−16 Hz).

Protocol B: Annulation to Pyrido[2,3-d]pyrimidine Scaffold

Causality: DMF-DMA acts as both the electrophile and the base. The expulsion of volatile dimethylamine drives the equilibrium toward the enaminone. In the second step, acetic acid is used to protonate the enaminone, making it highly susceptible to nucleophilic attack by the primary amine, followed by rapid intramolecular cyclization.

  • Enaminone Formation: Suspend 1.0 eq of the starting material in an excess of DMF-DMA (acts as reagent and solvent). Reflux for 8–12 hours.

  • Intermediate Isolation: Evaporate the unreacted DMF-DMA under reduced pressure to yield the crude enaminone.

    • NMR Validation: Look for a characteristic N,N-dimethyl singlet (~3.0 ppm) and two distinct enamine doublets.

  • Cyclization: Dissolve the crude enaminone in glacial acetic acid. Add 1.2 eq of a primary amine (e.g., aniline) and reflux for 6–8 hours.

  • Workup & Validation: Cool to room temperature, pour into water, and collect the precipitate.

    • NMR Validation: The N,N-dimethyl singlet will completely disappear, replaced by the aromatic signals of the newly formed pyrimidine ring and the incorporated amine.

Quantitative Reactivity Metrics

The table below summarizes the typical reaction parameters and thermodynamic drivers for the primary functionalization routes of the 3-acetyl group.

Reactivity PathwayReagents / ConditionsKey IntermediateTypical Yield RangeThermodynamic Driver
Aldol Condensation Ar-CHO, KOH, EtOH, 50 °CEnolate75–85%Extended π -conjugation (Chalcone)
Annulation (Step 1) DMF-DMA, Reflux, 12 hEnaminone80–90%Volatilization of Dimethylamine
Annulation (Step 2) R-NH 2​ , AcOH, Reflux, 8 hImine65–80%Aromatization of Pyrimidine ring
α -Halogenation Br 2​ or NBS, AcOH, RTEnol70–85%Electrophilic trapping

References

Sources

Exploratory

Whitepaper: Electronic Properties and Reactivity Profiles of 5-Bromo-Substituted Aminopyridines

Executive Summary The 5-bromo-substituted aminopyridine scaffold is a highly privileged motif in modern medicinal chemistry, optoelectronics, and coordination chemistry. By strategically positioning an electron-donating...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-bromo-substituted aminopyridine scaffold is a highly privileged motif in modern medicinal chemistry, optoelectronics, and coordination chemistry. By strategically positioning an electron-donating amino group and an electron-withdrawing bromine atom on a π-deficient pyridine ring, chemists can engineer a highly tunable "push-pull" electronic system. As a Senior Application Scientist, I have structured this technical guide to provide an in-depth mechanistic analysis of the electronic properties—such as pKa, HOMO/LUMO levels, and dipole moments—of these compounds. Furthermore, this document outlines field-proven, self-validating protocols for their empirical characterization.

Mechanistic Analysis of Electronic Properties

The Push-Pull Electronic Architecture

The pyridine core is inherently electron-deficient due to the highly electronegative endocyclic nitrogen. Introducing an amino group (e.g., at the 2- or 3-position) donates electron density through resonance (+M effect). This resonance donation elevates the Highest Occupied Molecular Orbital (HOMO) and increases the basicity of the molecule[1].

Conversely, the bromine atom at the 5-position exerts a strong inductive electron-withdrawing effect (-I effect). This inductive pull lowers the Lowest Unoccupied Molecular Orbital (LUMO) and stabilizes the conjugate base, thereby decreasing the overall pKa of the system[2]. The interplay between these opposing forces dictates the regioselectivity of both electrophilic and nucleophilic aromatic substitution reactions.

pKa Modulation and Basicity

Positional isomerism of the amino group drastically alters the electronic communication with the pyridine nitrogen and the bromine atom.

  • 5-Bromo-2-aminopyridine exhibits a pKa of approximately 4.65[3]. This is significantly lower than unsubstituted 2-aminopyridine (pKa ~ 6.8). The reduction is caused by the inductive pull of the halogen, which depletes electron density at the primary protonation site (the pyridine nitrogen).

  • 5-Bromo-3-aminopyridine exhibits an even lower pKa of 3.81[4]. Because the amino group at the 3-position is meta to the pyridine nitrogen, it cannot effectively donate electron density via direct resonance. Consequently, the inductive withdrawal of the bromine atom operates largely unopposed, resulting in a less basic molecule.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO energy gap ( ΔE ) is a critical predictor of chemical reactivity, kinetic stability, and photophysical behavior. For complex derivatives like 5-(3-aminophenyl)pyridin-2-amine, the HOMO is localized primarily on the electron-rich aminophenyl ring (-5.42 eV), while the LUMO (-1.21 eV) is distributed over the bromophenyl and pyridine rings, yielding a gap of 4.21 eV[5].

The introduction of the 5-bromo substituent generally lowers the optical gap, facilitating π→π∗ charge transfer transitions. This specific electronic tuning is aggressively exploited in the rational design of Aggregation-Induced Emission Enhancement (AIEE) luminogens[6] and highly sensitive colorimetric sensors like 5-Bromo-PAPS[7].

Quantitative Data Summary

Table 1: Quantitative Electronic Properties of 5-Bromo-Aminopyridines

CompoundpKa (Predicted/Lit)HOMO (eV)LUMO (eV)Band Gap (eV)Primary Electronic Effect
5-Bromo-2-aminopyridine 4.65-5.42-1.214.21*Strong +M (Amino), Strong -I (Bromo)
5-Bromo-3-aminopyridine 3.81N/AN/AN/AWeak +M (Amino), Strong -I (Bromo)
Bis(2-amino-6-bromopyridinium) N/AN/AN/A2.25 (Optical)Metal Coordination / Supramolecular

*Note: Values derived from closely related 5-aryl/alkyl substituted models[2][5].

Logical Framework of Reactivity

The electronic push-pull system directly governs the downstream synthetic utility of the scaffold. The diagram below illustrates the causality between the structural components, their electronic effects, and the resulting application pathways.

G A 5-Bromo-2-aminopyridine Core Scaffold B Amino Group (-NH2) Electron Donor (+M, -I) A->B C Bromo Group (-Br) Electron Acceptor (-I, +M) A->C D Pyridine Nitrogen π-Deficient Core A->D E Elevates HOMO Level Increases Basicity B->E F Lowers LUMO Level Decreases pKa C->F G Metal Coordination Hydrogen Bonding D->G H AIEE Luminogens (Push-Pull System) E->H Modulates Gap F->H I Cross-Coupling (Suzuki/Buchwald) F->I C-Br Activation G->H

Electronic push-pull dynamics of 5-bromo-2-aminopyridine driving chemical reactivity.

Optoelectronics and AIEE Luminogens

Reacting 5-bromo-2-aminopyridine with functionalized maleimides yields N-methyl-4-((pyridin-2-yl)amino)-substituted maleimides. The electron-withdrawing bromine at the 5-position creates an Acceptor-Donor-Acceptor (A-D-A) system. Time-Dependent Density Functional Theory (TD-DFT) calculations confirm that the S0​→S1​ transition is dominated by HOMO-LUMO charge transfer, resulting in up to a 7-fold fluorescence enhancement in aqueous media due to restricted intramolecular rotation[6].

Medicinal Chemistry and Schiff Bases

The primary amine can be condensed with carbonyls to form Schiff bases. For example, the reaction of 5-bromo-2-aminopyridine with ethyl acetoacetate yields an imino ester. The electronic modulation provided by the 5-bromo group enhances the binding affinity of these ligands in molecular docking studies against SARS-CoV-2 variants, driven by optimized electrostatic interactions and hydrogen bonding[8].

Field-Proven Experimental Protocols

To ensure scientific integrity, every analytical workflow must be a self-validating system. Below are the definitive protocols for characterizing the electronic properties of these scaffolds.

Protocol 1: Determination of HOMO-LUMO Energy Levels via Cyclic Voltammetry (CV)

Causality: Cyclic Voltammetry measures the oxidation and reduction potentials, which directly correlate to the energy required to remove an electron from the HOMO or add one to the LUMO. We utilize Ferrocene as an internal standard to validate the reference electrode potential against the absolute vacuum scale, ensuring absolute trustworthiness of the data.

Step-by-Step Methodology:

  • Electrolyte Preparation: Dissolve 0.1 M Tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous, degassed acetonitrile.

  • Analyte Addition: Add the 5-bromo-aminopyridine derivative to the electrolyte solution to achieve a final concentration of 1.0 mM.

  • Cell Setup: Assemble a three-electrode system comprising a Glassy Carbon working electrode, a Platinum wire counter electrode, and an Ag/Ag+ (0.01 M AgNO3​ ) reference electrode.

  • Measurement: Scan at a sweep rate of 50 mV/s under an inert argon atmosphere. Record the onset oxidation potential ( Eoxonset​ ) and onset reduction potential ( Eredonset​ ).

  • Internal Validation: Spike the solution with 1.0 mM Ferrocene. Measure the half-wave potential of the Fc/Fc+ redox couple.

  • Calculation:

    • EHOMO​=−[Eoxonset​−E1/2​(Fc/Fc+)+4.8] eV

    • ELUMO​=−[Eredonset​−E1/2​(Fc/Fc+)+4.8] eV

    • Note: If the reduction peak is irreversible, determine the optical band gap ( Egopt​ ) via UV-Vis spectroscopy ( Egopt​=1240/λonset​ ) and calculate ELUMO​=EHOMO​+Egopt​ .

Protocol 2: High-Precision pKa Determination via Yasuda-Shedlovsky Extrapolation

Causality: 5-bromo-aminopyridines often suffer from poor aqueous solubility. Direct titration in pure water leads to precipitation, which invalidates the Nernstian response of the electrode. To circumvent this, we utilize a co-solvent system and extrapolate the data to a zero organic fraction.

Step-by-Step Methodology:

  • Calibration: Standardize a high-precision glass pH electrode using certified aqueous buffers (pH 4.01, 7.00, 10.01) at 25.0 ± 0.1 °C.

  • Solvent Preparation: Prepare four separate mixtures of Methanol/Water at 30%, 40%, 50%, and 60% (v/v) methanol.

  • Titration Setup: For each solvent mixture, dissolve 0.5 mmol of the 5-bromo-aminopyridine. Add a slight stoichiometric excess of 0.1 M HCl to ensure the pyridine nitrogen is fully protonated.

  • Base Addition: Titrate the solution with standardized 0.1 M NaOH using an automated potentiometric titrator under continuous stirring.

  • Data Analysis: Utilize the Gran plot method (first derivative) to precisely identify the equivalence points. Calculate the apparent pKa ( psKa ) for each co-solvent ratio.

  • Extrapolation: Plot the calculated psKa values against the inverse dielectric constant ( 1/ϵ ) of the respective methanol/water mixtures. The y-intercept of the linear regression (where 1/ϵ equals that of pure water) yields the thermodynamically rigorous aqueous pKa.

References

  • National Center for Biotechnology Information (PMC) - Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties URL:[Link]

  • Taylor & Francis - Molecular Dynamics Simulation, QSAR, DFT, Molecular Docking, ADMET, and Synthesis of Ethyl 3-((5-Bromopyridin-2-yl)Imino)Butanoate Analogues as Potential Inhibitors of SARS-CoV-2 URL: [Link]

  • MDPI - The Impact of Supramolecular Forces on the Magnetic and Optical Properties of Bis(2-amino-6-bromopyridinium) Tetrachloridocuprate URL: [Link]

Sources

Foundational

Initial Screening of 1-(2-Amino-5-bromopyridin-3-yl)ethanone for Medicinal Chemistry: A Technical Guide

Executive Summary In modern medicinal chemistry, the identification and optimization of highly functionalized building blocks are critical for accelerating hit-to-lead (H2L) campaigns. 1-(2-Amino-5-bromopyridin-3-yl)etha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification and optimization of highly functionalized building blocks are critical for accelerating hit-to-lead (H2L) campaigns. 1-(2-Amino-5-bromopyridin-3-yl)ethanone (CAS: 1196154-61-6) represents a privileged, trifunctionalized pyridine scaffold. By integrating an electron-donating amino group, an electron-withdrawing acetyl group, and a highly reactive bromo substituent on a single heteroaromatic ring, this compound offers a versatile platform for divergent synthesis.

This whitepaper provides an in-depth mechanistic and practical guide for researchers utilizing 1-(2-Amino-5-bromopyridin-3-yl)ethanone in early-stage drug discovery, particularly in the design of kinase inhibitors where fused pyridine systems (e.g., pyrido[2,3-d]pyrimidines) frequently serve as hinge-binding motifs[1].

Physicochemical Profiling & Structural Rationale

Before initiating library synthesis, it is imperative to understand the physicochemical baseline of the core scaffold. The reactivity of 1-(2-Amino-5-bromopyridin-3-yl)ethanone is governed by the push-pull electronic system across the pyridine ring. The 2-amino group increases electron density at the para position (C5), but the presence of the 5-bromo group primes this site for transition-metal-catalyzed oxidative addition. Concurrently, the proximity of the 2-amino and 3-acetyl groups allows for highly efficient intramolecular cyclizations.

Table 1: Core Physicochemical Properties
PropertyValueMedChem Implication
IUPAC Name 1-(2-Amino-5-bromopyridin-3-yl)ethanoneStandardized nomenclature for patent filing.
CAS Number 1196154-61-6Registry identifier for commercial sourcing.
Molecular Formula C7H7BrN2OLow molecular weight (215.05 g/mol ) ensures high ligand efficiency (LE) in derived hits.
InChI Key SEKSQHBOPVONLC-UHFFFAOYSA-NCrucial for computational docking and cheminformatics.
Hydrogen Bond Donors 1 (NH2 group)Essential for interacting with kinase hinge regions (e.g., ATP binding pocket).
Hydrogen Bond Acceptors 3 (N, O, NH2)Facilitates diverse binding modes and improves aqueous solubility.

Divergent Synthetic Strategies

The strategic value of 1-(2-Amino-5-bromopyridin-3-yl)ethanone lies in its orthogonality. The cyclization of the 2-amino and 3-acetyl groups can be executed independently of the C5-bromo handle, allowing for late-stage functionalization (LSF). This is particularly valuable for generating structure-activity relationship (SAR) data efficiently.

SynthesisPathway Core 1-(2-Amino-5-bromopyridin-3-yl)ethanone (Trifunctional Scaffold) Cyclization Cyclization (e.g., Friedländer) Core->Cyclization 2-NH2 & 3-Acetyl Coupling Pd-Catalyzed Coupling (e.g., Suzuki, Buchwald) Core->Coupling 5-Bromo Handle Pyrido Pyrido[2,3-d]pyrimidines 1,8-Naphthyridines (Kinase Hinge Binders) Cyclization->Pyrido Decorated C5-Aryl/Heteroaryl Derivatives (Target Selectivity) Coupling->Decorated

Divergent synthesis pathways leveraging the orthogonal reactivity of the trifunctional scaffold.

Pathway 1: Bicyclic Core Formation

Condensation of the 2-amino and 3-acetyl groups with reagents such as N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by primary amines yields substituted pyrido[2,3-d]pyrimidines. These bicyclic systems are well-documented cyclin-dependent kinase (CDK) and PI3K inhibitors[2].

Pathway 2: Late-Stage Functionalization (LSF)

The 5-bromo position serves as a vector for exploring the solvent-exposed regions or deep hydrophobic pockets of a target protein. By utilizing Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, diverse aryl, heteroaryl, or amine substituents can be introduced after the bicyclic core is established.

Experimental Protocols for Library Generation

To ensure reproducibility and high yield, the following protocols have been designed as self-validating systems. Causality for reagent selection is explicitly detailed to allow for informed troubleshooting.

Protocol A: Synthesis of the Pyrido[2,3-d]pyrimidine Core

Objective: Construct the bicyclic hinge-binding motif while preserving the C5-bromo handle.

  • Enamine Formation: Dissolve 1-(2-Amino-5-bromopyridin-3-yl)ethanone (1.0 eq) in neat DMF-DMA (5.0 eq).

    • Causality: DMF-DMA acts as both solvent and reactant, driving the condensation of the 3-acetyl group to the corresponding enaminone. The excess reagent ensures complete conversion.

  • Thermal Activation: Heat the mixture to 90°C for 4 hours under an inert nitrogen atmosphere. Monitor via LC-MS until the starting material is consumed.

  • Cyclization: Concentrate the mixture in vacuo to remove excess DMF-DMA. Redissolve the crude intermediate in glacial acetic acid. Add the desired primary amine (R-NH2, 1.2 eq).

    • Causality: Acetic acid provides the necessary acidic medium to protonate the enaminone, facilitating nucleophilic attack by the primary amine and subsequent ring closure.

  • Isolation: Heat at 100°C for 6 hours. Cool to room temperature, precipitate the product by adding water, and collect the 6-bromo-pyrido[2,3-d]pyrimidine derivative via vacuum filtration.

Protocol B: High-Throughput Suzuki-Miyaura Coupling

Objective: Diversify the C5 position of the newly formed bicyclic core.

  • Reaction Setup: In a 96-well reaction block, dispense the 6-bromo-pyrido[2,3-d]pyrimidine core (0.1 mmol) and diverse boronic acids (0.15 mmol) into individual wells.

  • Catalyst Selection: Add Pd(dppf)Cl2​ (0.05 eq) and K2​CO3​ (3.0 eq).

    • Causality: Pd(dppf)Cl2​ is selected due to its large bite angle, which accelerates the reductive elimination step—a critical factor when dealing with sterically encumbered heteroaryl bromides. K2​CO3​ is a mild base that avoids degrading sensitive functional groups.

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/Water (4:1, v/v).

    • Causality: Water is essential for the activation of the boronic acid (forming the reactive boronate species), while dioxane solubilizes the organic components.

  • Microwave Irradiation: Seal the block and heat under microwave irradiation at 110°C for 20 minutes.

  • Workup: Filter through a Celite pad to remove palladium black, followed by direct injection into a preparative LC-MS for automated purification.

High-Throughput Screening & Early ADME/Tox

Once the library is generated, it must be rapidly funneled through an integrated screening cascade. The pyridine nitrogen and the introduced substituents will heavily influence the ADME/Tox profile.

ScreeningWorkflow LibGen Library Generation (Microwave-assisted) Purification High-Throughput LC-MS Purification LibGen->Purification Assay Biochemical Assay (Kinase Profiling) Purification->Assay ADMET Early ADME/Tox (Microsomal Stability) Assay->ADMET

Integrated hit-to-lead screening workflow for scaffold-derived libraries.

Key ADME/Tox Considerations:
  • Microsomal Stability (HLM/MLM): The acetyl methyl group (if uncyclized) is a prime site for CYP450-mediated oxidation. Cyclization to the pyrimidine mitigates this metabolic liability.

  • hERG Inhibition: Basic amines introduced via cross-coupling at the C5 position may increase the risk of hERG channel blockade. Lipophilicity (LogP) should be strictly monitored and kept below 3.5 during scaffold decoration to minimize off-target toxicity.

  • Solubility: The inherent polarity of the 2-amino group provides a favorable baseline for aqueous solubility, but highly planar fused systems (like 1,8-naphthyridines) can suffer from π−π stacking-induced aggregation. Introducing sp3-rich appendages at the C5 position is recommended to disrupt planarity.

References

  • Google Patents. "Patent Application Publication: US 2008/0020985 A1 (Cyclin-dependent kinase inhibitors)". Googleapis. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Friedländer Condensation Protocols for 1-(2-Amino-5-bromopyridin-3-yl)ethanone

Executive Summary The synthesis of highly functionalized 1,8-naphthyridine derivatives is of paramount importance in modern drug discovery and materials science due to their privileged pharmacological profiles (e.g., ant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized 1,8-naphthyridine derivatives is of paramount importance in modern drug discovery and materials science due to their privileged pharmacological profiles (e.g., antimicrobial, antiviral, and anticancer activities)[1]. This application note provides an authoritative, in-depth guide to the Friedländer condensation utilizing 1-(2-Amino-5-bromopyridin-3-yl)ethanone as a bifunctional building block. By critically analyzing the mechanistic pathways and optimizing reaction conditions, this guide equips researchers with self-validating, scalable, and environmentally benign protocols to construct 6-bromo-1,8-naphthyridine scaffolds.

Mechanistic Grounding & Substrate Causality

The selection of 1-(2-Amino-5-bromopyridin-3-yl)ethanone is highly strategic for advanced heterocyclic synthesis:

  • Orthogonal Reactivity: The ortho-relationship between the primary amine and the acetyl group on the pyridine ring creates a perfect geometric arrangement for a dual condensation event with an α-methylene ketone or ester[1].

  • Synthetic Handle Preservation: The bromine atom at the 5-position of the pyridine ring remains inert under the standard Friedländer cyclodehydration conditions. Consequently, it is perfectly conserved as a 6-bromo substituent on the resulting 1,8-naphthyridine, serving as an essential electrophilic site for downstream palladium-catalyzed cross-coupling reactions[2].

The Friedländer condensation proceeds via a two-step cascade. Depending on the electronic nature of the catalyst, the reaction initiates either via Schiff base (imine) formation between the pyridine amine and the active carbonyl, or via an intermolecular aldol condensation between the acetyl group and the active methylene[1]. Both pathways rapidly converge on an unstable intermediate that undergoes spontaneous cyclodehydration to yield the thermodynamically stable, fully aromatized 1,8-naphthyridine system.

FriedlanderMechanism A 1-(2-Amino-5-bromopyridin- 3-yl)ethanone C Aldol / Imine Intermediate (Unstable) A->C Catalyst (Acid/Base) B Active Methylene (e.g., Ethyl Acetoacetate) B->C D Cyclodehydration (- 2 H₂O) C->D Heat / Grinding E 6-Bromo-1,8-naphthyridine Derivative D->E Aromatization

Caption: Workflow and mechanism of the Friedländer condensation to form 1,8-naphthyridines.

Quantitative Data: Optimization of Reaction Conditions

Historically, Friedländer syntheses required harsh conditions, such as refluxing in high-boiling solvents with strong acids. Modern methodologies prioritize green chemistry, utilizing aqueous solvents or solvent-free mechanochemistry to improve atom economy and reduce toxicity[3][4].

The table below summarizes the causality and quantitative outcomes of various catalytic systems when reacting 1-(2-Amino-5-bromopyridin-3-yl)ethanone with ethyl acetoacetate.

Catalytic SystemSolventTemp (°C)TimeYield (%)Causality & Mechanistic Advantage
p-TsOH (20 mol%)Toluene110°C12 h65-72%Strong Brønsted acid activates carbonyls; requires Dean-Stark trap to drive equilibrium by removing water.
Piperidine (20 mol%)Ethanol80°C8 h75-80%Base catalysis enhances the nucleophilicity of the active methylene via enolate formation.
Choline Hydroxide (10 mol%)Water50°C6 h88-92%Water-soluble ionic liquid base[3]. Product precipitation drives the reaction forward (Le Chatelier's principle).
Ammonium Sulfamate (20 mol%)None (Solid)25°C10 min90-95%Mechanochemical grinding maximizes effective molarity; mild acid activation without solvent toxicity[4].

Validated Experimental Protocols

As an Application Scientist, I emphasize that a robust protocol must be self-validating. The following methodologies are designed with built-in In-Process Controls (IPCs) to ensure experimental success.

Protocol A: Green Aqueous Synthesis (Choline Hydroxide Catalyzed)

This method is highly recommended for scale-up due to its environmental benignity and ease of purification[3].

  • Step 1: Reagent Preparation & Suspension

    • Action: In a 50 mL round-bottom flask, suspend 1-(2-Amino-5-bromopyridin-3-yl)ethanone (1.0 equiv, 5.0 mmol) and the active methylene compound (e.g., ethyl acetoacetate, 1.1 equiv, 5.5 mmol) in 15 mL of deionized water[3].

    • Causality: A slight excess of the active methylene compensates for evaporative loss and ensures total consumption of the valuable bromopyridine precursor.

  • Step 2: Catalyst Addition

    • Action: Add Choline Hydroxide (ChOH) (10 mol%) dropwise to the suspension[1].

    • Causality: ChOH acts as a basic, metal-free ionic liquid catalyst. It selectively deprotonates the α-carbon of the active methylene to form a reactive enolate without hydrolyzing the ester groups[3].

  • Step 3: Reaction & In-Process Control (IPC)

    • Action: Purge the flask with nitrogen and heat the mixture to 50°C under continuous stirring for 6-8 hours[1].

    • Validation/IPC: Monitor via TLC (Eluent: EtOAc/Hexanes 1:2; UV 254 nm). The reaction is self-validating: as the condensation proceeds, the highly hydrophobic 6-bromo-1,8-naphthyridine product will phase-separate and precipitate out of the aqueous solution as a dense solid[3].

  • Step 4: Isolation & Purification

    • Action: Cool the mixture to room temperature. Collect the solid by vacuum filtration and wash with ice-cold water (3 x 10 mL)[1].

    • Causality: Cold water washes efficiently remove the water-soluble ChOH catalyst and unreacted active methylene, yielding analytical-grade product without the need for silica gel chromatography[3].

Protocol B: Solvent-Free Mechanochemical Synthesis (Ammonium Sulfamate Catalyzed)

This protocol is ideal for rapid library generation and avoids organic solvents entirely[4].

  • Step 1: Mechanochemical Mixing

    • Action: In an agate mortar, combine 1-(2-Amino-5-bromopyridin-3-yl)ethanone (1.0 equiv, 2.0 mmol), the active methylene compound (1.0 equiv, 2.0 mmol), and ammonium sulfamate (NH₂SO₃NH₄) (20 mol%)[4].

    • Causality: Mechanochemical grinding forces the crystalline lattices of the reactants into intimate contact. The absence of solvent maximizes the effective molarity, drastically reducing the activation energy barrier[4].

  • Step 2: Grinding & IPC

    • Action: Grind the mixture vigorously using a pestle at room temperature for 5 to 10 minutes[1].

    • Validation/IPC: The self-validation occurs via a visible physical phase change. The dry powders will form a localized melt or sticky paste as the cyclodehydration releases water (2 equivalents of H₂O per molecule of product formed)[4].

  • Step 3: Workup

    • Action: Quench the paste with 10 mL of cold water, stir for 2 minutes, and filter the resulting solid[1]. Recrystallize from minimal hot ethanol[4].

    • Causality: Water dissolves the ammonium sulfamate catalyst. Ethanol recrystallization removes any trace organic impurities, providing highly pure crystals suitable for X-ray crystallography or downstream coupling.

Downstream Applications: Scaffold Functionalization

The true value of utilizing 1-(2-Amino-5-bromopyridin-3-yl)ethanone lies in the resultant 6-bromo-1,8-naphthyridine core. The bromine atom acts as a programmable site for structural diversification[2]. By employing palladium-catalyzed cross-coupling reactions, researchers can rapidly generate libraries of advanced drug scaffolds.

Downstream N1 6-Bromo-1,8-naphthyridine Core (Halogenated Scaffold) N2 Suzuki-Miyaura Coupling (Aryl Boronic Acids) N1->N2 Pd(PPh₃)₄, Base N3 Buchwald-Hartwig Amination (Primary/Secondary Amines) N1->N3 Pd₂(dba)₃, Ligand, Base N4 Sonogashira Coupling (Terminal Alkynes) N1->N4 Pd(PPh₃)₂Cl₂, CuI, Amine N5 Advanced Drug Scaffolds (Antimicrobial / Anticancer) N2->N5 N3->N5 N4->N5

Caption: Downstream functionalization of the 6-bromo-1,8-naphthyridine scaffold via palladium-catalyzed cross-coupling.

References

  • Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Derivatives - Benchchem. 1

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - ACS Omega / NIH. 3

  • Ammonium Sulphamate Catalyzed Friedlander Synthesis of 1,8-Naphthyridines in the Solid State - Sphinx Knowledge House. 4

  • 4-Bromo-7-chloro-1-iodo-2,6-naphthyridine - Benchchem. 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yields with 1-(2-Amino-5-bromopyridin-3-yl)ethanone

Welcome to the Technical Support Center for 1-(2-Amino-5-bromopyridin-3-yl)ethanone (CAS: 1196154-61-6). This highly functionalized pyridine building block is a critical intermediate in the synthesis of kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(2-Amino-5-bromopyridin-3-yl)ethanone (CAS: 1196154-61-6). This highly functionalized pyridine building block is a critical intermediate in the synthesis of kinase inhibitors[1], GLP-1 receptor agonists[2], and fused heterocyclic scaffolds such as azaindoles and 1,8-naphthyridines[3].

The molecule presents a unique chemoselectivity challenge: it contains an electron-donating 2-amino group, an electron-withdrawing 3-acetyl group, and a reactive 5-bromo position. This guide provides field-proven troubleshooting strategies and self-validating protocols for the most common synthetic bottlenecks encountered with this intermediate.

Section 1: Palladium-Catalyzed Cross-Coupling

Q: Why am I observing significant protodehalogenation instead of the desired cross-coupled product during Suzuki-Miyaura coupling?

A: The electron-donating nature of the 2-amino group partially deactivates the 5-bromo position toward oxidative addition by palladium. Furthermore, the free primary amine can coordinate to the palladium center, altering its bite angle and promoting the off-target β-hydride elimination or protodehalogenation pathway [4].

  • Solution: Temporarily mask the 2-amino group as a di-Boc ( N,N -di-Boc) derivative. This reduces its electron-donating capacity and sterically prevents catalyst coordination. Additionally, switch to a highly active, sterically hindered precatalyst like Pd(dppf)Cl2​ or XPhos Pd G2, which are less susceptible to amine poisoning.

Q: How do I prevent the 3-acetyl group from interfering during Sonogashira coupling?

A: Under strongly basic Sonogashira conditions, the 3-acetyl group can undergo unwanted aldol-type condensations.

  • Solution: Use a mild amine base (e.g., triethylamine) as both the solvent and the base, and keep the reaction temperature strictly below 60 °C. Maintain a low CuI co-catalyst loading (2–5 mol%) to prevent Glaser homocoupling of the alkyne [5].

ProtectionWorkflow A 1-(2-Amino-5-bromopyridin-3-yl)ethanone B Direct Suzuki Coupling (Pd(dppf)Cl2, K3PO4) A->B C Analyze Yield & Purity B->C D High Yield (>80%) C->D Success E Low Yield / Protodehalogenation C->E Failure I Proceed to Next Step D->I F Protect 2-Amino Group (Boc2O, DMAP) E->F Amine Interference G Suzuki Coupling on Protected Intermediate F->G H Acidic Deprotection (TFA or HCl) G->H H->I

Workflow for mitigating amine-induced catalyst poisoning during cross-coupling.

Section 2: Condensation and Annulation (Forming Fused Bicycles)

Q: My Friedländer-type annulation to form a 1,8-naphthyridine or azaindole is stalling at 50% conversion. How can I drive it to completion?

A: Condensation between the 2-amino/3-acetyl groups and an α -methylene ketone requires an initial aldol addition followed by imine formation. The electron-withdrawing 5-bromo group reduces the nucleophilicity of the 2-amino group, making the final ring closure sluggish under standard basic conditions.

  • Solution: Switch from base-catalyzed to acid-catalyzed conditions. Utilizing p -toluenesulfonic acid ( p TSA) or trifluoroacetic acid (TFA) in refluxing toluene with a Dean-Stark trap effectively removes water, driving the equilibrium toward the cyclized product [3][6].

AnnulationMechanism A 1-(2-Amino-5-bromopyridin-3-yl)ethanone + α-Methylene Ketone B Acid Catalysis (pTSA, Toluene, Heat) A->B C Aldol Condensation at 3-Acetyl Group B->C D Dehydration (-H2O) C->D E Intramolecular Imine Formation (2-Amino attack) D->E F Substituted 1,8-Naphthyridine E->F

Mechanistic pathway of acid-catalyzed Friedländer annulation to form 1,8-naphthyridines.

Section 3: Chemoselective Reductions

Q: When reducing the 3-acetyl group to an alcohol, I am losing the bromine atom. What is happening?

A: Strong reducing agents like LiAlH4​ or Pd/C with H2​ cause concomitant reductive debromination of the electron-deficient pyridine ring.

  • Solution: Use Sodium Borohydride ( NaBH4​ ) in methanol at 0 °C. This provides clean, chemoselective reduction of the ketone to the secondary alcohol without affecting the aryl bromide[2].

Quantitative Troubleshooting Matrix

Reaction TypeCommon IssueMechanistic CauseOptimized ConditionExpected Yield
Suzuki Coupling ProtodehalogenationFree −NH2​ coordinates Pd, promoting β -hydride elimination. N,N -di-Boc protection; Pd(dppf)Cl2​ , K3​PO4​ , 1,4-Dioxane/ H2​O .80–90%
Sonogashira Coupling Aldol side-reactionsStrongly basic conditions react with the 3-acetyl group. Et3​N as solvent/base, 50 °C, 2 mol% CuI.75–85%
Friedländer Annulation Incomplete cyclization5-Bromo group reduces nucleophilicity of the 2-amino group. p TSA (1.5 eq), Toluene, Reflux (Dean-Stark trap).85–95%
Ketone Reduction Reductive debrominationOver-reduction by strong hydrides or hydrogenation. NaBH4​ (1.2 eq), Methanol, 0 °C.>95%

Self-Validating Experimental Protocols

Protocol 1: Protected Suzuki-Miyaura Coupling

Objective: Achieve >80% cross-coupling yield without protodehalogenation.

  • Protection: Dissolve 1-(2-Amino-5-bromopyridin-3-yl)ethanone (1.0 eq) in DCM. Add Boc2​O (2.5 eq) and DMAP (0.1 eq). Stir at room temperature for 12 hours.

    • Validation Check: Run TLC (Hexanes/EtOAc 7:3). The highly polar starting material ( Rf​≈0.2 ) must be completely consumed, replaced by a less polar di-Boc spot ( Rf​≈0.7 ).

  • Coupling: Transfer the protected intermediate to a Schlenk flask. Add the boronic acid (1.2 eq), Pd(dppf)Cl2​ (0.05 eq), and K3​PO4​ (2.0 eq). Degas and backfill with N2​ three times. Add degassed 1,4-dioxane/water (4:1) and heat to 90 °C for 4 hours.

    • Validation Check: Analyze via LC-MS. The chromatogram should display the desired product mass without the [M−Br+H]+ protodehalogenation peak.

  • Deprotection: Isolate the coupled product, dissolve in DCM, and add TFA (10 eq). Stir for 2 hours at room temperature.

    • Validation Check: 1H NMR of the crude product must show the complete disappearance of the massive t -butyl singlet at ∼1.4 ppm .

Protocol 2: Acid-Catalyzed Friedländer Annulation

Objective: Drive sluggish cyclizations to completion to form 1,8-naphthyridines.

  • Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine 1-(2-Amino-5-bromopyridin-3-yl)ethanone (1.0 eq), the target α -methylene ketone (1.2 eq), and p TSA (1.5 eq) in anhydrous toluene (0.2 M).

  • Reflux: Heat the mixture to 110 °C (reflux) for 16 hours.

    • Validation Check: Monitor the water collection in the Dean-Stark trap. The theoretical volume of water collected (1 eq) indicates that the dehydration/imine formation sequence is complete.

  • Workup: Cool to room temperature and concentrate the toluene under reduced pressure. Resuspend in EtOAc and wash with saturated aqueous NaHCO3​ .

    • Validation Check: Test the aqueous layer with pH paper to ensure pH≥8 before phase separation. If the pH is acidic, the basic nitrogen heterocycle will remain protonated and be lost in the aqueous waste.

References

  • Bellenie, B. R., et al. "Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ." Journal of Medicinal Chemistry, 2021. URL:[Link]

  • Leboho, T. C., et al. "The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity." Organic & Biomolecular Chemistry, 2014. URL:[Link]

  • "Aminopyridine derivatives as tam family kinase inhibitors." Google Patents (WO2015081257A2), 2015.

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 1-(2-Amino-5-bromopyridin-3-yl)ethanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers facing severe solubility bottlenecks when working with highly functionalized small molecules.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers facing severe solubility bottlenecks when working with highly functionalized small molecules. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 1-(2-Amino-5-bromopyridin-3-yl)ethanone (CAS: 1196154-61-6).

Rather than relying on trial and error, this guide synthesizes structural mechanistic insights with field-proven, self-validating protocols to ensure your in vitro and in vivo assays succeed.

Part 1: Mechanistic Root Cause Analysis (The "Why")

Before attempting to dissolve this compound, it is critical to understand the physicochemical causality behind its behavior. The poor aqueous solubility of 1-(2-Amino-5-bromopyridin-3-yl)ethanone is driven by two primary structural features:

  • Intramolecular Hydrogen Bonding: The 2-amino group (a hydrogen-bond donor) and the 3-acetyl group (a hydrogen-bond acceptor) are positioned ortho to each other on the pyridine ring. This proximity strongly favors the formation of an intramolecular hydrogen bond. As established in pharmaceutical literature, intramolecular H-bonding satisfies the molecule's hydrogen-bonding potential internally, drastically reducing its ability to interact with water (intermolecular hydration), thereby lowering aqueous solubility ()[1].

  • High Lipophilicity from the Halogen: The bromine atom at the 5-position is a heavy, highly lipophilic substituent that significantly increases the LogP of the molecule, further driving it away from aqueous partitioning.

Because of these factors, the molecule behaves similarly to a BCS Class II or IV compound, requiring specific formulation strategies such as co-solvents, lipid-based carriers, or amorphous solid dispersions to achieve therapeutic or assay-level concentrations ()[2].

StructuralEffects Molecule 1-(2-Amino-5-bromopyridin-3-yl)ethanone Feature1 5-Bromo Substituent Molecule->Feature1 Feature2 2-Amino & 3-Acetyl Groups Molecule->Feature2 Effect1 Increased Lipophilicity (LogP) Feature1->Effect1 Effect2 Intramolecular Hydrogen Bonding Feature2->Effect2 Outcome1 Reduced Water-Solute Interaction Effect1->Outcome1 Effect2->Outcome1 Outcome2 High Crystal Lattice Energy Effect2->Outcome2 Final Poor Aqueous Solubility (BCS Class II/IV Behavior) Outcome1->Final Outcome2->Final

Mechanistic pathway showing how structural features lead to poor aqueous solubility.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my compound instantly precipitate when I dilute my DMSO stock into an aqueous assay buffer? A: This phenomenon is known as "solvent shift precipitation." While 100% DMSO effectively disrupts the intramolecular hydrogen bonds and solvates the molecule, diluting it into a highly aqueous environment rapidly changes the dielectric constant. The water cannot solvate the lipophilic, internally H-bonded compound, causing rapid nucleation and precipitation. Solution: Keep final DMSO concentrations 1-2% and pre-mix the compound with a surfactant (e.g., Tween-80) or a complexing agent (e.g., HP- β -CD) before adding the aqueous buffer.

Q2: Can I lower the pH to protonate the pyridine ring and force it into solution? A: While pyridine rings are generally basic, the basicity (pKa) of the nitrogen in 1-(2-Amino-5-bromopyridin-3-yl)ethanone is severely attenuated. The electron-withdrawing nature of the 5-bromo and 3-acetyl groups pulls electron density away from the ring. While extreme acidic conditions (pH < 2) might achieve protonation, these conditions are rarely physiological or compatible with cell-based assays. Rely on co-solvents rather than pH adjustment.

Q3: What are the recommended techniques for in vivo formulation if standard aqueous buffers fail? A: For in vivo dosing, standard aqueous vehicles will not suffice. You must employ advanced solubility enhancement techniques. Literature suggests that for molecules with strong intramolecular H-bonding and high lattice energy, approaches like amorphous solid dispersions (ASDs) or nanomilling are highly effective ()[3]. For liquid formulations, a lipid-based system or a co-solvent mixture (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) is recommended.

Part 3: Step-by-Step Troubleshooting Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. You must verify dissolution at each step before proceeding.

Protocol A: Preparation of High-Concentration Master Stocks
  • Weighing: Accurately weigh the lyophilized powder of 1-(2-Amino-5-bromopyridin-3-yl)ethanone in a glass vial. Causality: Highly lipophilic compounds can adsorb to the walls of standard polystyrene or polypropylene tubes, reducing your effective concentration.

  • Solvent Addition: Add 100% anhydrous, cell-culture grade DMSO or DMF to achieve a target concentration of 10 to 50 mM.

  • Agitation & Disruption: Vortex for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5–10 minutes. Causality: The thermal energy combined with the polar aprotic solvent provides the activation energy needed to break the crystal lattice and disrupt the intramolecular bonds.

  • Validation (The Tyndall Test): Shine a laser pointer through the vial in a dimly lit room. If the beam path is visible (scattering light), micro-particulates are still present. A true solution will not scatter the laser light. Continue sonication or add more solvent until the beam path is invisible.

  • Storage: Aliquot into single-use tubes and store at -20°C to avoid freeze-thaw cycles, which induce crystallization.

Protocol B: Formulation for Aqueous In Vitro Assays

To prevent the solvent shift precipitation discussed in the FAQs:

  • Pre-dilution: Dilute the DMSO master stock 1:10 into an intermediate solvent like PEG400 or a 10% Tween-80 solution.

  • Vortexing: Mix thoroughly to ensure the compound is fully coated and solubilized by the surfactant/polymer matrix.

  • Aqueous Addition: Slowly add the aqueous assay buffer dropwise while continuously vortexing. Causality: Continuous kinetic energy prevents localized high concentrations of water that trigger rapid nucleation.

  • Final Check: Ensure the final DMSO concentration does not exceed your assay's tolerance (typically 0.1% - 1%) and repeat the Tyndall Test to ensure no micro-precipitates have formed.

SolubilityWorkflow Start Solid Compound 1-(2-Amino-5-bromopyridin-3-yl)ethanone Solvent Select Primary Solvent Start->Solvent DMSO 100% DMSO or DMF (Disrupts Intramolecular H-Bonds) Solvent->DMSO Preferred Aqueous Aqueous Buffer (Direct Dissolution) Solvent->Aqueous Avoid Stock Clear Stock Solution (10-50 mM) DMSO->Stock Fail Precipitation / Suspension (Due to high lipophilicity) Aqueous->Fail Dilution Dilution into Assay Buffer (Max 1-2% DMSO) Stock->Dilution Dilution->Fail If >2% or rapid addition Additives Add Co-solvents/Surfactants (PEG400, Tween-80, HP-β-CD) Dilution->Additives If precipitation occurs Success Stable Assay Solution Additives->Success

Step-by-step decision tree for solubilizing 1-(2-Amino-5-bromopyridin-3-yl)ethanone.

Part 4: Quantitative Data Summary

The following table summarizes the expected solubility behavior of 1-(2-Amino-5-bromopyridin-3-yl)ethanone across various solvent systems to help you select the right matrix for your specific application.

Solvent / MatrixEstimated Solubility RangeMechanism of SolvationRecommendation for Use
Water / PBS (pH 7.4) < 0.01 mg/mL (Insoluble)Poor H-bond interactionsAvoid direct dissolution
0.1 M HCl (pH 1.0) 0.1 - 0.5 mg/mL (Slight)Partial protonation of pyridineGastric simulation only
100% DMSO / DMF > 20 mg/mL (Highly Soluble)Disruption of intramolecular H-bondsMaster stock preparation
PEG400 / Propylene Glycol 5 - 10 mg/mL (Soluble)Co-solvent / dielectric adjustmentIntermediate dilutions
10% HP- β -CD in Water 1 - 5 mg/mL (Moderate)Hydrophobic cavity inclusionIn vivo dosing vehicles

References

  • Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. Journal of Chemical Reviews. Available at: [Link]

  • Development of Reliable Aqueous Solubility Models and Their Application in Druglike Analysis. Journal of Chemical Information and Modeling (via UCSD). Available at: [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. National Institutes of Health (PMC). Available at:[Link]

  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Agno Pharma. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-(2-Amino-5-bromopyridin-3-yl)ethanone Intermediates

Welcome to the Technical Support Center. This hub is engineered specifically for research scientists and drug development professionals tasked with the synthesis, isolation, and purification of 1-(2-Amino-5-bromopyridin-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub is engineered specifically for research scientists and drug development professionals tasked with the synthesis, isolation, and purification of 1-(2-Amino-5-bromopyridin-3-yl)ethanone. Because aminopyridine derivatives present unique chromatographic and crystallographic challenges, this guide focuses on the mechanistic causality behind purification failures and provides self-validating protocols to ensure high-purity yields.

Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Target + Dibromo Impurity) Ext Liquid-Liquid Extraction (Aqueous Quench) Crude->Ext Chrom Flash Chromatography (Silica + 1% Et3N) Ext->Chrom Organic Phase Cryst Recrystallization (EtOH/H2O Anti-Solvent) Chrom->Cryst Enriched Fractions Pure Pure 1-(2-Amino-5-bromopyridin-3-yl)ethanone (>98% Purity) Cryst->Pure Filter & Dry

Workflow for the purification of 1-(2-Amino-5-bromopyridin-3-yl)ethanone.

Troubleshooting & FAQs

Q1: Why does 1-(2-Amino-5-bromopyridin-3-yl)ethanone streak severely on normal-phase silica gel, leading to poor fraction resolution? A1: The target molecule possesses both a basic pyridine nitrogen and a primary amine group. These electron-rich functional groups act as strong hydrogen-bond acceptors and donors, interacting aggressively with the acidic silanol groups ( −SiOH ) present on standard unmodified silica gel. This continuous adsorption-desorption cycle causes severe peak tailing.

  • The Solution: Pre-treat your silica column and mobile phase with 1–2% Triethylamine ( Et3​N ). The highly basic Et3​N competitively binds to and deactivates the acidic silanol sites, allowing the aminopyridine derivative to elute strictly based on its inherent polarity rather than acid-base interactions.

Q2: How can I effectively separate the target 5-bromo product from the 3,5-dibromo impurity? A2: Bromination of 2-aminopyridine derivatives frequently yields a mixture of the desired mono-brominated product and over-brominated impurities, such as the 3,5-dibromo species[1][2]. The addition of a second bromine atom at the 3-position significantly withdraws electron density from the aromatic ring and the amine group, drastically reducing the molecule's overall polarity.

  • The Solution: Utilize a gradient elution starting with a highly non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate). The less polar 3,5-dibromo impurity will elute first. Gradually increase the polarity to 70:30 to elute the target 1-(2-Amino-5-bromopyridin-3-yl)ethanone.

Q3: My fractions are pure by TLC, but the compound "oils out" (liquid-liquid phase separation) during crystallization. How do I induce proper crystal lattice formation? A3: "Oiling out" occurs when the compound's melting point is lower than the temperature at which it saturates the solvent, or when trace amounts of highly polar, high-boiling solvents (like DMF or DMSO) disrupt intermolecular hydrogen bonding.

  • The Solution: Perform a strict solvent exchange to remove all trace reaction solvents. Dissolve the crude oil in a minimum volume of hot ethanol (a good solvent), then add water (an anti-solvent) dropwise until the solution becomes slightly turbid. Add seed crystals if available, and cool the mixture slowly (1°C/min) to room temperature. The slow cooling rate allows the amine and carbonyl groups to establish the hydrogen-bond network required for a stable crystal lattice.

Q4: What are the optimal storage conditions for the purified intermediate to prevent degradation? A4: Aminopyridines are susceptible to slow oxidation, which can lead to discoloration (turning brown or dark yellow) over time. For long-term stability, the purified solid must be kept in a dark place under an inert atmosphere (Argon or Nitrogen) at 2–8°C.

Self-Validating Experimental Protocols

Protocol A: Deactivated Silica Gel Flash Chromatography

Objective: Isolate 1-(2-Amino-5-bromopyridin-3-yl)ethanone from over-brominated impurities.

  • Mobile Phase Preparation: Prepare a stock solution of Hexanes/Ethyl Acetate (70:30 v/v). Add 1% (v/v) Triethylamine ( Et3​N ) and mix thoroughly.

  • Column Equilibration: Pack the column with standard silica gel (40-63 µm). Flush the column with 2 column volumes (CV) of the Et3​N -treated mobile phase.

    • Validation Checkpoint 1: Collect a few drops of the eluent and spot them on wet pH paper. A pH of ~8 confirms that the silanol groups are fully saturated and deactivated.

  • Sample Loading: Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM) and dry-load it onto a small amount of silica. Apply evenly to the top of the column.

  • Gradient Elution: Elute with 90:10 Hexanes/EtOAc (1% Et3​N ) for 3 CVs to remove the 3,5-dibromo impurity. Increase to 70:30 Hexanes/EtOAc (1% Et3​N ) to elute the target compound.

  • Fraction Analysis:

    • Validation Checkpoint 2: Perform 2D-TLC on the pooled fractions containing the target compound. Run the plate in one direction, dry it, rotate 90 degrees, and run again. A single spot confirms the absence of co-eluting isomers that might have smeared in a 1D run.

Protocol B: Anti-Solvent Recrystallization

Objective: Achieve >98% purity and obtain a workable solid form.

  • Dissolution: Transfer the chromatographed product to a round-bottom flask. Add hot Ethanol (60°C) dropwise until the solid is completely dissolved (approx. 5 mL/g of product).

  • Anti-Solvent Addition: While maintaining the temperature at 60°C, add deionized water dropwise with vigorous stirring until the first sign of persistent cloudiness (turbidity) appears.

    • Validation Checkpoint 1: The solution must remain clear at 60°C upon adding a single drop of ethanol to the turbid mixture. If it does not clear, too much water was added; adjust with ethanol until exactly at the saturation point.

  • Crystallization: Remove the flask from the heat source. Allow it to cool ambiently to room temperature over 2 hours, then transfer to a 4°C refrigerator for 4 hours.

  • Isolation: Filter the resulting crystals via vacuum filtration and wash with ice-cold 10% Ethanol in water.

    • Validation Checkpoint 2: Analyze the mother liquor via HPLC. The concentration of the target compound in the filtrate should represent <5% of the initial mass, validating that the crystallization thermodynamics were optimal.

Quantitative Data Summary

The following table summarizes the chromatographic behavior and physical properties of the reaction components, driven by their structural features.

Table 1: Chromatographic and Physicochemical Properties

Component Rf​ Value (Hex/EtOAc 60:40)Relative PolarityElution OrderKey Structural Driver
3,5-Dibromo Impurity 0.65Low1stTwo electron-withdrawing Br atoms reduce amine basicity and overall dipole moment.
1-(2-Amino-5-bromopyridin-3-yl)ethanone 0.35Medium2ndSingle Br atom; moderate hydrogen bonding capacity between amine and carbonyl.
Unreacted Precursor 0.15High3rdLack of Br increases electron density on the pyridine nitrogen, maximizing silanol interaction.

References

  • 1-(2-Amino-5-bromopyridin-3-yl)ethanone - Sigma-Aldrich, sigmaaldrich.com.
  • An In-depth Technical Guide to the Synthesis of 2-Acetyl-5-bromopyridine, benchchem.com.
  • Heterocyclic Letters Vol. 11| No.3|447-452| May-July|2021, heteroletters.org.
  • An Unexpected Condensation Reaction Involving 2-Aminopyridine, DMF and Barbituric Acids, scielo.org.mx.

Sources

Optimization

Technical Support Center: Recrystallization &amp; Purification of 1-(2-Amino-5-bromopyridin-3-yl)ethanone

Welcome to the Technical Support Center for the purification of 1-(2-Amino-5-bromopyridin-3-yl)ethanone. This guide is designed for research scientists and drug development professionals who require high-purity intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 1-(2-Amino-5-bromopyridin-3-yl)ethanone. This guide is designed for research scientists and drug development professionals who require high-purity intermediates for downstream cross-coupling or medicinal chemistry workflows.

Compound Intelligence & Physicochemical Profile

Understanding the molecular architecture of 1-(2-Amino-5-bromopyridin-3-yl)ethanone is critical for designing a self-validating purification system. The molecule features a pyridine core with a hydrogen-bond donating amino group (-NH₂), a hydrogen-bond accepting acetyl group (-C(=O)CH₃), and a highly lipophilic bromine atom. This dual polar/hydrophobic nature dictates its unique solubility profile, making binary solvent systems highly effective.

Table 1: Physicochemical & Solubility Data

Property Value
Chemical Name 1-(2-Amino-5-bromopyridin-3-yl)ethanone
CAS Number 1196154-61-6
Molecular Formula C₇H₇BrN₂O
Molecular Weight 215.05 g/mol
Solubility (High) Ethanol, Methanol, Ethyl Acetate, Dichloromethane
Solubility (Low) Water, Hexanes, Heptane, Petroleum Ether

| Storage Conditions | 2-8°C, inert atmosphere, dark place |

Data supported by and1[1].

Process Workflows: Solvent Selection

SolventSelection N1 Crude 1-(2-Amino-5-bromopyridin-3-yl)ethanone N2 Assess Impurities (LC-MS/TLC) N1->N2 N3 Highly Polar Impurities? N2->N3 N4 EtOAc / Hexanes System N3->N4 Yes N5 Ethanol / Water System N3->N5 No N6 Oiling Out Observed? N4->N6 N5->N6 N7 Add Seed Crystals & Lower Temp N6->N7 Yes N8 Successful Crystallization N6->N8 No N7->N8

Decision tree for selecting the optimal recrystallization solvent system.

Diagnostic FAQ & Troubleshooting

Q: Why does my 1-(2-Amino-5-bromopyridin-3-yl)ethanone "oil out" (form a biphasic liquid) instead of crystallizing during the cooling phase? A: Oiling out occurs when the compound precipitates at a temperature above its depressed melting point. Crude mixtures containing structurally similar byproducts (e.g., dibrominated analogs) experience significant melting point depression. When the hot solvent cools, the compound separates as a supercooled liquid rather than forming a solid crystal lattice. Mechanistic Fix: Switch to a solvent system with a lower boiling point, or increase the volume of the current solvent to lower the saturation temperature. For aminobromopyridines, adding seed crystals just before the cloud point in an Ethanol/Water system provides a nucleation site, forcing the molecules into a solid lattice rather than an amorphous oil according to 2[2].

Q: Which solvent system is most robust for removing structurally similar bromination byproducts? A: The choice depends on the specific impurity profile identified via LC-MS:

  • For lipophilic impurities (e.g., over-brominated byproducts): An Ethyl Acetate / Hexanes gradient is superior. The highly lipophilic dibromo- species remain fully solvated in the hexane-rich mother liquor, while the target compound precipitates.

  • For polar impurities (e.g., unreacted 2-aminopyridine derivatives): A 90% Ethanol / Water system is optimal. The polar impurities remain dissolved in the aqueous phase, while the hydrophobic bromine atom on the target compound drives its crystallization as water is added, a method validated by 3[3].

Q: My crystallized product has a persistent brown/yellow tint instead of being an off-white powder. How can I decolorize it? A: Aminopyridines are highly susceptible to air oxidation, forming highly colored polymeric impurities[2]. If the crude material is heavily oxidized, standard recrystallization will not remove the trapped chromophores. Solution: During the hot dissolution step in ethanol, add 5-10% (w/w) activated charcoal. Boil for 5-10 minutes, then perform a hot filtration through a pad of Celite to remove the charcoal before adding the anti-solvent[3].

Q: I am experiencing low recovery yields (<50%) after recrystallization. What is causing this? A: Low recovery is almost always a thermodynamic issue related to the primary solvent volume. 1-(2-Amino-5-bromopyridin-3-yl)ethanone has moderate solubility even in cold ethanol[2]. If too much primary solvent is used, the compound remains dissolved. Always use the absolute minimum amount of boiling solvent required for complete dissolution, and ensure the final cooling bath reaches 4°C for at least 2 hours to maximize precipitation.

Standard Operating Procedures (SOPs)

RecrystallizationWorkflow S1 1. Dissolution (Hot EtOH) S2 2. Hot Filtration (Remove Insoluble) S1->S2 S3 3. Anti-Solvent (Dropwise H2O) S2->S3 S4 4. Controlled Cooling (Room Temp to 4°C) S3->S4 S5 5. Isolation (Vacuum Filtration) S4->S5

Step-by-step workflow for the Ethanol/Water recrystallization protocol.

Protocol A: Ethanol/Water Recrystallization (Optimal for >90% Crude Purity)

Causality: Ethanol fully solvates the compound at reflux due to hydrogen bonding with the amino and acetyl groups. Water acts as a strong anti-solvent, forcing the hydrophobic brominated ring out of solution[3].

  • Dissolution: Suspend the crude 1-(2-Amino-5-bromopyridin-3-yl)ethanone in a minimal volume of 95% Ethanol (approx. 5-10 mL/g). Heat to a gentle reflux (70-75°C) with stirring until fully dissolved.

  • Hot Filtration (Self-Validating Step): Visually inspect the solution. If it remains cloudy, insoluble polymeric impurities are present. Perform a rapid hot gravity filtration through fluted filter paper to prevent premature crystallization and remove particulates.

  • Anti-Solvent Addition: While maintaining the solution at 70°C, add purified water dropwise until the solution becomes faintly turbid (reaching the cloud point). Immediately add 1-2 drops of hot ethanol to clear the solution back to a homogenous state.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed over 1-2 hours. Crucial: Do not agitate the flask, as this promotes the rapid formation of small, impure crystals. Once at room temperature, transfer to a 4°C ice bath for 2 hours.

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold 10% Ethanol/Water to displace the mother liquor without dissolving the product. Dry under high vacuum.

Protocol B: Ethyl Acetate / Hexanes Crystallization (Optimal for Lipophilic Impurities)

Causality: This system relies on an anti-solvent gradient to selectively precipitate the target compound while leaving over-brominated, highly lipophilic impurities dissolved in the non-polar hexane phase.

  • Dissolution: Dissolve the crude solid in a minimal amount of boiling Ethyl Acetate (EtOAc).

  • Anti-Solvent Addition: Slowly add Hexanes dropwise to the boiling solution until a persistent cloudiness appears.

  • Seeding: Add a microscopic amount of pure 1-(2-Amino-5-bromopyridin-3-yl)ethanone seed crystals to prevent oiling out.

  • Cooling & Isolation: Cool slowly to room temperature, then transfer to 4°C. Filter the resulting crystals and wash with ice-cold hexanes.

References

  • Title: 2,3-diaminopyridine - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link][3]

Sources

Troubleshooting

Technical Support Center: Addressing Acetyl Group Hydrolysis in Acidic Conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights into managing the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights into managing the stability of acetyl groups during your experiments. This guide is structured in a practical question-and-answer format to directly address the challenges you may encounter with acid-catalyzed hydrolysis.

Part 1: The Fundamentals - Understanding the "Why"

This section delves into the core chemical principles governing the hydrolysis of acetyl groups. A solid understanding of the mechanism is the first step toward effective troubleshooting.

Q1: What is the exact mechanism of acid-catalyzed hydrolysis of an acetyl (ester) group?

A: The acid-catalyzed hydrolysis of an acetyl group, which is an ester, is a reversible process that proceeds through a nucleophilic acyl substitution pathway.[1] The reaction is essentially the reverse of a Fischer esterification.[1] The mechanism involves several key steps:

  • Protonation: The acid catalyst (H⁺) protonates the carbonyl oxygen of the acetyl group. This step is crucial as it makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.[1]

  • Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate, often referred to as an oxonium ion.[2][3]

  • Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original alcohol moiety, converting it into a good leaving group (an alcohol).

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl group and expelling the alcohol as a leaving group.

  • Deprotonation: The protonated carbonyl of the resulting carboxylic acid (acetic acid) is deprotonated, regenerating the acid catalyst.

This entire process is in equilibrium, which can be manipulated by controlling the reaction conditions.[1]

Caption: Acid-catalyzed hydrolysis of an acetyl group.

Q2: Why is my acetyl-protected compound unexpectedly degrading during an acidic workup or purification?

A: Unexpected deacetylation occurs because acetyl groups, while effective protecting groups, are inherently susceptible to acid-catalyzed hydrolysis.[4] The ester linkage is labile under acidic conditions.[5] If your protocol involves an aqueous acidic environment—even for a short period—you are creating the necessary conditions for the hydrolysis mechanism described above. Key factors that often lead to unintentional deprotection include:

  • Presence of Water: Hydrolysis, by definition, requires water. Using anhydrous (water-free) solvents and reagents is critical if you wish to avoid this reaction.

  • Low pH: The concentration of H⁺ ions directly catalyzes the reaction. Stronger acids or lower pH values will significantly accelerate the rate of hydrolysis.[6]

  • Elevated Temperatures: Chemical reactions, including hydrolysis, are generally faster at higher temperatures.[7] Even room temperature might be sufficient for significant degradation over time if the acid concentration is high.

  • Prolonged Exposure: The extent of hydrolysis is a function of time. A rapid acid wash might be fine, but prolonged exposure during column chromatography with an acidic mobile phase or a lengthy extraction process can lead to substantial loss of the acetyl group.

Essentially, the combination of acid, water, and sufficient time/temperature creates a "perfect storm" for unwanted deacetylation.

Q3: What are the key factors that influence the rate of acetyl group hydrolysis?

A: The rate of hydrolysis is not constant; it is highly dependent on several experimental variables. Understanding these allows you to control the reaction, either to prevent it or to drive it to completion.

FactorEffect on Hydrolysis RateCausality / Scientific Rationale
pH / Acid Strength Increases as pH decreases (acidity increases)The reaction is acid-catalyzed. A higher concentration of H⁺ ions increases the rate of the initial, rate-influencing protonation step of the carbonyl oxygen.[6][8]
Temperature Increases with higher temperatureAccording to collision theory and the Arrhenius equation, increasing the temperature provides more kinetic energy to the reacting molecules, leading to more frequent and energetic collisions, thus overcoming the activation energy barrier more easily.[7][9]
Solvent Decreases in aprotic or non-polar solventsThe reaction requires water as a nucleophile. Aprotic solvents (like DMSO, DCM) or solvents with low water content reduce the concentration of a key reactant, slowing the hydrolysis.[5][10] Polar protic solvents can stabilize the charged transition state, potentially accelerating the reaction.[11]
Steric Hindrance Decreases with increased steric bulk near the acetyl groupBulky neighboring groups can physically block the approach of the water nucleophile to the carbonyl carbon, slowing the rate of formation of the tetrahedral intermediate.
Electronic Effects Variable depending on substituentsElectron-donating groups near the ester can stabilize the carbocation-like character of the transition state, potentially accelerating hydrolysis. Conversely, electron-withdrawing groups can destabilize it, slowing the reaction.[8]
Part 2: Practical Troubleshooting Guide

This section provides direct, actionable solutions to common problems encountered in the lab.

Q4: My acetyl-protected compound is degrading during my reaction or workup. What are the immediate steps I can take to prevent this?

A: When you observe unwanted deacetylation, you need to systematically reduce the factors that promote hydrolysis.

Troubleshooting Deacetylation Start Problem: Unwanted Deacetylation Observed Check_Temp Is the reaction or workup performed at elevated temperatures? Start->Check_Temp Lower_Temp Action: Perform at 0°C or lower. Use pre-chilled solvents. Check_Temp->Lower_Temp Yes Check_Acid What is the nature of the acidic conditions? Check_Temp->Check_Acid No Lower_Temp->Check_Acid Use_Milder_Acid Action: Switch to a weaker acid (e.g., NH4Cl, pyridinium p-toluenesulfonate) or use a buffer. Check_Acid->Use_Milder_Acid Strong Acid Reduce_Time Action: Minimize exposure time. Perform rapid washes instead of prolonged extractions. Check_Acid->Reduce_Time Long Exposure Check_Solvent Is an aqueous or protic solvent used? Check_Acid->Check_Solvent Controlled pH Use_Milder_Acid->Check_Solvent Reduce_Time->Check_Solvent Use_Aprotic Action: Use anhydrous aprotic solvents (DCM, THF, MeCN). Dry solvents before use. Check_Solvent->Use_Aprotic Yes Review Review Protocol & Re-evaluate Check_Solvent->Review No Use_Aprotic->Review

Caption: A logical workflow for troubleshooting acetyl group instability.

Immediate Corrective Actions:

  • Lower the Temperature: Immediately switch to performing your acidic steps at 0°C or even -20°C using an ice or ice/salt bath. This is the single most effective way to quickly reduce the reaction rate.

  • Minimize Water: If possible, switch to anhydrous solvents. If an aqueous wash is unavoidable, ensure it is brief and performed on a cold solution. Use a drying agent like MgSO₄ or Na₂SO₄ immediately after the aqueous wash.

  • Reduce Exposure Time: Shorten the duration of any acidic step. A quick wash is less damaging than a 30-minute extraction.

  • Use a Weaker Acid: If the protocol allows, replace strong acids (like HCl, H₂SO₄) with milder acidic sources, such as saturated ammonium chloride (NH₄Cl) solution or a buffer system to maintain a less aggressive pH (e.g., pH 4-5).[12]

Q5: How can I minimize hydrolysis during sample storage or preparation for analysis (e.g., HPLC, NMR)?

A: Sample integrity is paramount for accurate analysis. Deacetylation during storage or workup can lead to incorrect quantification and the appearance of impurity peaks.[5][13]

  • Storage:

    • Solid Form: Store the compound as a dry solid in a desiccator at low temperature (2-8°C or below).[5] This minimizes exposure to atmospheric moisture.

    • Solution Form: If you must store it in solution, use a high-purity, anhydrous aprotic solvent like DMSO or acetonitrile.[5] Avoid aqueous buffers for long-term storage. If an aqueous solution is necessary for an experiment, prepare it fresh and use a neutral pH buffer (around 7.0).[5]

  • Sample Preparation for Analysis:

    • HPLC/LC-MS: If your mobile phase is acidic, keep the sample in the autosampler for the shortest time possible, preferably at a controlled low temperature (e.g., 4°C). Perform a test run to see if degradation occurs on the instrument by reinjecting the same vial after several hours.

    • NMR: Dissolve the sample in a dry, aprotic deuterated solvent (e.g., DMSO-d₆, CDCl₃, CD₃CN) immediately before analysis. Avoid using D₂O with acidic additives unless the experiment is specifically designed to monitor hydrolysis.

Part 3: Analytical & Experimental Protocols

This section provides standardized procedures for monitoring and controlling deacetylation reactions.

Q6: How can I accurately monitor the extent of acetyl hydrolysis in my sample?

A: Several analytical techniques are effective for detecting and quantifying deacetylation.[5]

  • High-Performance Liquid Chromatography (HPLC): This is often the method of choice.[5][13]

    • Principle: The starting material, partially deacetylated intermediates, and the final deacetylated product will typically have different polarities and thus different retention times on a reverse-phase column (like a C18).

    • Method: Develop a gradient method that separates the acetylated starting material from the more polar deacetylated product. UV detection is common if the compounds are chromophoric.

    • Quantification: The percentage of hydrolysis can be calculated from the relative peak areas.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is excellent for structural confirmation.[5]

    • Principle: The acetyl methyl group has a characteristic singlet peak in the ¹H NMR spectrum, typically around 2.0-2.2 ppm. The disappearance of this signal and the appearance of new signals corresponding to the unprotected alcohol (or amine) confirm hydrolysis.

    • Method: Take an initial NMR of the pure compound. After the reaction or storage period, take another NMR. The integration ratio of the acetyl peak to a stable, non-exchangeable proton on the molecule's backbone will decrease as hydrolysis proceeds.

  • Gas Chromatography (GC): For volatile compounds, GC can be used. The acetylated and deacetylated forms will have different retention times.[14]

Protocol 1: Monitoring Deacetylation by HPLC
  • Standard Preparation: Prepare a standard solution of your pure, acetylated starting material in a suitable anhydrous solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: At specific time points during your reaction or storage, withdraw an aliquot of the sample. Immediately quench any acid with a small amount of a weak base (like a dilute NaHCO₃ solution) if necessary, then dilute it to the working concentration with the mobile phase or a suitable solvent.

  • Chromatographic Conditions (Typical Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid or Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid or TFA.

    • Gradient: Start with a high percentage of A, and ramp up to a high percentage of B over 10-20 minutes to elute all components.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to an appropriate wavelength for your compound.

  • Analysis: Inject the standard to determine the retention time of the starting material. Inject the samples. The deacetylated product, being more polar, will typically elute earlier.

  • Calculation: Calculate the percentage of the starting material remaining using the peak area: % Remaining = (Area_Start_Material / (Area_Start_Material + Area_Product)) * 100.

Q7: Can you provide a general protocol for performing a controlled, acid-catalyzed deacetylation?

A: Yes. When the goal is to remove the acetyl group, the conditions are manipulated to favor hydrolysis. This protocol is a general starting point and should be optimized for your specific substrate.

Protocol 2: Controlled Acidic Deprotection of an Acetyl Group
  • Dissolution: Dissolve the acetylated substrate in a suitable protic solvent. A common choice is methanol (MeOH) or ethanol (EtOH), often with water co-solvent (e.g., MeOH/H₂O 9:1 v/v). The concentration is typically in the range of 0.1-0.5 M.

  • Acid Addition: Cool the solution to 0°C in an ice bath. Add the acid catalyst. The choice and amount of acid are critical for controlling the reaction rate.

    • Mild Conditions: For sensitive substrates, use 1-2 equivalents of a milder acid like p-toluenesulfonic acid (p-TsOH).

    • Standard Conditions: For more robust substrates, use a catalytic amount of a strong acid (e.g., 0.1 M HCl in MeOH, or a few drops of concentrated H₂SO₄).[15]

  • Reaction Monitoring: Allow the reaction to stir at 0°C or room temperature. Monitor the reaction progress every 30-60 minutes by TLC or HPLC (using Protocol 1) to determine when the starting material has been consumed.

  • Workup (Quenching): Once the reaction is complete, cool the mixture back to 0°C. Slowly add a weak base to neutralize the acid catalyst. Saturated sodium bicarbonate (NaHCO₃) solution is a common choice. Add until gas evolution (CO₂) ceases.

  • Extraction: If necessary, remove the organic solvent under reduced pressure. Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate, DCM) to isolate the product.

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization as needed.

References
  • Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Acetic Acid Esters - Protecting Groups. Organic-Chemistry.org. [Link]

  • Stepanova, E. V. (2018). A new look at acid catalyzed deacetylation of carbohydrates : A regioselective synthesis and reactivity of 2-O-acetyl aryl glycopyranosides. University of Helsinki. [Link]

  • Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link]

  • CABI Digital Library. (n.d.). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. CABI Digital Library. [Link]

  • Organic Chemistry Data. (n.d.). Acetyl Protection. Common Conditions. [Link]

  • ACS Omega. (2024, December 10). Facile and Highly Selective Deprotection of Aryl Propionates/Acetates Using a Supported Lewis Acid Catalyst (20% InCl3/MCM-41). ACS Publications. [Link]

  • ResearchGate. (2014, December 27). Acetyl content determination using different analytical techniques. ResearchGate. [Link]

  • Sciforum. (2024, November 14). The Effect of pH on the Hydrolysis of Acetylsalicylic Acid (C9H8O4) to Salicylic Acid (C7H6O3) and Acetic Acid (C2H4O2) at 333.15 K (60°C): A Spectrophotometric Analysis. Sciforum. [Link]

  • Chemistry LibreTexts. (2019, June 5). 8.4 Solvent Effects. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Theoretical study on the reaction mechanism for the hydrolysis of esters and amides under acidic conditions. ResearchGate. [Link]

  • YouTube. (2024, April 25). Factors Affecting Rate of Acid Hydrolysis. YouTube. [Link]

  • ResearchGate. (n.d.). The kinetics and mechanism of acid catalysed hydrolysis of lactams. ResearchGate. [Link]

  • Creative Biolabs. (2024, July 10). Acetyl Group Analysis Service. Creative Biolabs. [Link]

  • PMC. (n.d.). The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin. PubMed Central. [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • ATSDR. (n.d.). 7. ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

  • Unknown Source. (n.d.). IHC Troubleshooting. Unknown Source.
  • ACS Publications. (2021, May 6). Influence of Solvent and Acid Properties on the Relative Volatility and Separation Selectivity for Extractive Distillation of Cl. ACS Publications. [Link]

  • Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Chemistry LibreTexts. [Link]

  • OSTI.gov. (n.d.). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. Office of Scientific and Technical Information. [Link]

  • ResearchGate. (n.d.). Troubleshooting Sudden Desaturation Ventilator Strategies of The DOPES Mnemonic. ResearchGate. [Link]

  • ResearchGate. (n.d.). Temperature dependence of the neutral ester hydrolysis of chloromethyl dichloroacetate in 2-butoxyethanol-water mixtures in a wide temperature range. ResearchGate. [Link]

  • Enlighten Theses. (2020, January 30). General Acid Catalysis in Acetal Hydrolysis. University of Glasgow. [Link]

  • MDPI. (2023, December 19). Effects of Hydrolysis Condition and Detection Method on the Monosaccharide Composition Analysis of Polysaccharides from Natural Sources. MDPI. [Link]

  • J.Chem.Soc.Pak. (n.d.). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. J.Chem.Soc.Pak. [Link]

  • eScholarship. (2010, January 14). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. University of California. [Link]

  • MDPI. (2023, July 9). Modification of Starches and Flours by Acetylation and Its Dual Modifications: A Review of Impact on Physicochemical Properties and Their Applications. MDPI. [Link]

  • Semantic Scholar. (n.d.). A hydrolysis method using microwaves: determination of N-acetyl- and N-glycolylneuraminic acids in biological systems by fluorometric high-performance liquid chromatography. Semantic Scholar. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic-Chemistry.org. [Link]

  • PMC. (n.d.). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. PubMed Central. [Link]

  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Phenomenex. [Link]

  • YouTube. (2023, February 12). Solvating Effects - Acids and Bases. YouTube. [Link]

  • ChemRxiv. (n.d.). Exploring the Effect of Temperature on the Concentration of Salicylic Acid in Acetylsalicylic Acid. ChemRxiv. [Link]

  • PMC. (n.d.). Heterogeneously deacetylated chitosans possess an unexpected regular pattern favoring acetylation at every third position. PubMed Central. [Link]

  • University of Calgary. (2010, November 25). Chem263_Nov 25_notes_2010.pdf. University of Calgary. [Link]

  • Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Organic Chemistry Tutor. [Link]

  • MDPI. (2019, July 10). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Temperature for 2-Amino-3-acetylpyridine Condensation

Welcome to the Technical Support Center for the optimization of condensation reactions involving 2-amino-3-acetylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the optimization of condensation reactions involving 2-amino-3-acetylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance their experimental outcomes. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this versatile building block in organic synthesis.[1]

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the condensation of 2-amino-3-acetylpyridine, providing targeted solutions based on established chemical principles.

Issue 1: Low or No Product Yield

Question: I am attempting a condensation reaction with 2-amino-3-acetylpyridine, but I am observing very low to no yield of my desired product. What are the likely causes and how can I improve the outcome?

Answer: Low or no yield in condensation reactions is a frequent challenge that can often be traced back to several key factors. A systematic approach to troubleshooting is essential for identifying the root cause.

Potential Causes & Solutions:

  • Suboptimal Reaction Temperature: Temperature is a critical parameter in reaction kinetics.[2] An insufficient temperature may lead to an incomplete reaction, while excessively high temperatures can cause decomposition of starting materials, intermediates, or the final product.[2] It is highly recommended to perform small-scale experiments across a range of temperatures to identify the optimal conditions for your specific transformation.

  • Incomplete Reaction: The reaction may not have proceeded to completion. It is crucial to monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC). By tracking the consumption of starting materials and the appearance of the product spot, you can determine the optimal reaction time.[3]

  • Purity of Reactants: The purity of your 2-amino-3-acetylpyridine and other starting materials is paramount. Impurities can act as inhibitors, poison catalysts, or lead to the formation of side-products that complicate purification and reduce the yield of the desired compound.[2] Always ensure you are using reactants of appropriate purity.

  • Catalyst Activity: For catalyzed reactions, the activity and loading of the catalyst are crucial. Catalyst deactivation is a common problem. Ensure your catalyst is fresh or has been properly activated and stored. The optimal catalyst loading should be determined empirically, as too little may result in a slow or incomplete reaction, and too much can sometimes lead to unwanted side reactions.[2]

Issue 2: Formation of Multiple Products & Purification Difficulties

Question: My TLC analysis of the crude reaction mixture shows multiple spots, making the purification of my target compound extremely difficult. What are these byproducts and how can I minimize their formation?

Answer: The formation of multiple products is a common issue in condensation reactions, often arising from the various reactive species present in the reaction mixture.[3] Understanding the potential side reactions is key to suppressing them.

Common Side Reactions & Mitigation Strategies:

  • Self-Condensation: In aldol-type condensations, the enolizable ketone (in this case, the acetyl group of 2-amino-3-acetylpyridine) can react with itself.[3][4] This is more likely if the other reactant is less reactive. To minimize this, consider using an excess of the other reactant relative to the 2-amino-3-acetylpyridine.

  • Polymerization/Tar Formation: A dark coloration or the formation of tar-like substances often indicates polymerization or decomposition of the starting materials or products.[3] This is typically caused by overly harsh reaction conditions, such as excessively high temperatures or high concentrations of a strong base.[3] A systematic optimization of the reaction temperature is crucial to avoid this.

  • Side Reactions with the Pyridine Ring: The pyridine ring itself can participate in side reactions, especially under harsh conditions or in the presence of certain catalysts. The amino group can also be a site for unwanted reactions. Protecting group strategies may be necessary in some cases to achieve the desired selectivity.

Table 1: Troubleshooting Summary for Multiple Products

Observation Potential Cause Recommended Action
Multiple spots on TLCSelf-condensation, side reactionsOptimize reactant stoichiometry, lower reaction temperature, consider milder catalysts.
Dark, tarry reaction mixturePolymerization, decompositionReduce reaction temperature, decrease catalyst concentration, shorten reaction time.
Unexpected, stable byproductsRing reactions, amino group reactivityCharacterize byproducts to understand the reaction pathway, consider protecting groups.
Issue 3: Reaction Stalls or Fails to Initiate

Question: My condensation reaction with 2-amino-3-acetylpyridine fails to start or appears to stall after some initial conversion. What should I investigate?

Answer: A stalled or non-starting reaction points to fundamental issues with the reaction setup or conditions.

Troubleshooting Steps:

  • Verify Reagent Addition and Quality: Double-check that all reagents were added in the correct order and quantity. Re-evaluate the purity and integrity of your starting materials and solvents.

  • Solvent Choice: The solvent can significantly impact reaction rates and selectivity.[2] Ensure your reactants are sufficiently soluble in the chosen solvent at the reaction temperature. The polarity and protic/aprotic nature of the solvent are also critical considerations.[2]

  • Activation Energy Barrier: The reaction may have a high activation energy that is not being overcome at the current temperature. A careful, stepwise increase in temperature while monitoring the reaction by TLC can help to find the minimum temperature required for the reaction to proceed.

  • Atmospheric Conditions: Some reactions are sensitive to air or moisture. If applicable, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents.

Experimental Workflow for Temperature Optimization

Below is a generalized workflow for optimizing the reaction temperature for a condensation reaction involving 2-amino-3-acetylpyridine.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Refinement A Set up small-scale reactions at three temperatures: - Room Temperature (25°C) - Moderate Heat (50°C) - Reflux Temperature B Monitor all reactions by TLC at regular intervals (e.g., 1, 4, 12 hours) A->B C Analyze TLC for product formation and byproduct profile B->C D Based on initial results, select a narrower temperature range for further optimization. (e.g., if 50°C showed promise, test 40°C, 50°C, 60°C) C->D Proceed if initial screening is promising E Run reactions in the refined temperature range D->E F Determine the optimal temperature that provides the best balance of reaction rate and yield with minimal byproducts E->F

Caption: A two-phase workflow for systematic temperature optimization.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the condensation of 2-amino-3-acetylpyridine.

Q1: What is the theoretical basis for optimizing reaction temperature in this condensation?

A1: The optimization of reaction temperature is governed by the principles of chemical kinetics and thermodynamics. The Arrhenius equation describes the relationship between the rate constant of a reaction, the activation energy, and the temperature. In essence, increasing the temperature generally increases the reaction rate. However, for complex reactions with multiple steps and potential side reactions, an increase in temperature can also accelerate the rates of undesired reactions, leading to a lower yield of the desired product.[2] The optimal temperature is therefore a balance between achieving a practical reaction rate and minimizing the formation of byproducts.

Q2: How does the choice of catalyst and solvent influence the optimal reaction temperature?

A2: The choice of catalyst and solvent has a profound impact on the optimal reaction temperature.

  • Catalysts: A catalyst provides an alternative reaction pathway with a lower activation energy, thereby allowing the reaction to proceed at a lower temperature. The type of catalyst (acid, base, or metal-based) will dictate the mechanism and, consequently, the optimal temperature range.

  • Solvents: Solvents can influence reaction rates through their polarity and ability to solvate reactants, intermediates, and transition states.[2] For instance, a polar solvent might stabilize a polar transition state, accelerating the reaction and potentially lowering the required temperature. Conversely, a non-polar solvent might be necessary for other types of reactions.

Q3: Can computational chemistry be used to predict the optimal reaction temperature?

A3: While computational chemistry can be a powerful tool for understanding reaction mechanisms and predicting the relative energies of reactants, products, and transition states, accurately predicting the optimal reaction temperature for a specific experimental setup remains challenging. Computational models can provide valuable insights into the thermodynamics and kinetics of a reaction, which can guide experimental design. However, they often do not account for all the complexities of a real-world reaction, such as the effects of solvent impurities, catalyst deactivation, and mass transfer limitations. Therefore, experimental validation is always necessary.

Q4: What are some common condensation reactions involving 2-amino-3-acetylpyridine?

A4: 2-Amino-3-acetylpyridine is a versatile building block used in the synthesis of a variety of heterocyclic compounds.[1] Some common condensation reactions include:

  • Aldol Condensation: The acetyl group can participate in aldol-type reactions with aldehydes or ketones to form α,β-unsaturated ketones.[5]

  • Synthesis of Imidazo[1,2-a]pyridines: This important class of compounds can be synthesized through the reaction of 2-aminopyridines with α-haloketones or other suitable reagents.[6][7]

  • Multi-component Reactions: 2-Aminopyridines are often used in multi-component reactions to generate complex molecules in a single step.[6][8]

Q5: Are there any safety considerations I should be aware of when working with 2-amino-3-acetylpyridine at elevated temperatures?

A5: As with any chemical reaction, it is crucial to follow standard laboratory safety procedures. When heating reactions, always use a well-ventilated fume hood. Be aware of the boiling points of your solvents to prevent over-pressurization of sealed reaction vessels. 2-Amino-3-hydroxypyridine, a related compound, has undergone safety assessments for use in cosmetics, and while this information is not directly transferable, it highlights the importance of consulting the Safety Data Sheet (SDS) for 2-amino-3-acetylpyridine to understand its specific hazards.[9]

III. References

  • Benchchem. (n.d.). Pyridine Synthesis Optimization: A Technical Support Center. Retrieved from _

  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of 3-Acetylpyridine for Researchers and Drug Development Professionals. Retrieved from

  • Benchchem. (n.d.). Troubleshooting Side Reactions in Claisen-Schmidt Condensation. Retrieved from

  • Chem-Impex. (n.d.). 2-Amino-3-acetylpyridine. Retrieved from

  • Benchchem. (n.d.). Optimization of reaction conditions for synthesizing pyridin-4-ol derivatives. Retrieved from

  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. Retrieved from

  • Sigma-Aldrich. (n.d.). Aldol Condensation Reaction. Retrieved from

  • ResearchGate. (n.d.). Catalyst-free three-component reaction between 2-aminopyridines (or 2-aminothiazoles), aldehydes, and isocyanides in water. Retrieved from

  • Royal Society of Chemistry. (n.d.). ChemComm. Retrieved from

  • CIR Safety. (n.d.). Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. Retrieved from

Sources

Troubleshooting

Removing impurities from crude 1-(2-Amino-5-bromopyridin-3-yl)ethanone

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific purification bottlenecks encountered during the synthesis of 1-(2-Amino-5-bromopy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific purification bottlenecks encountered during the synthesis of 1-(2-Amino-5-bromopyridin-3-yl)ethanone (often referred to as 2-amino-3-acetyl-5-bromopyridine).

This molecule is a highly valuable scaffold in drug discovery, but its isolation is frequently complicated by structurally similar impurities generated during electrophilic aromatic substitution (EAS). By understanding the mechanistic causality behind these impurities, we can design self-validating purification workflows that ensure high-purity yields.

Mechanistic Grounding: Understanding the Impurity Profile

To effectively remove impurities, we must first understand why they form. The synthesis of this compound typically relies on the bromination of 1-(2-aminopyridin-3-yl)ethanone using N-Bromosuccinimide (NBS) or molecular bromine (Br₂).

The C2-amino group is strongly electron-donating, activating the pyridine ring and directing electrophiles to the ortho and para positions. Because the ortho position (C3) is sterically blocked and electronically deactivated by the acetyl group, bromination highly favors the para position (C5)[1]. However, deviations in stoichiometry, temperature, or reaction time disrupt this delicate electronic balance, leading to three primary impurity classes:

  • Overbrominated Byproducts: Excess brominating agent leads to secondary EAS, typically at C4 or C6, forming highly lipophilic dibrominated species[2].

  • Regioisomers: Kinetic trapping can occasionally yield the 4-bromo or 6-bromo isomer instead of the desired 5-bromo target.

  • Residual Starting Material: Incomplete conversion leaves unreacted 1-(2-aminopyridin-3-yl)ethanone in the crude mixture.

Pathway SM Starting Material 1-(2-aminopyridin-3-yl)ethanone Target Target Product 1-(2-Amino-5-bromopyridin-3-yl)ethanone SM->Target EAS at C5 Imp1 Impurity: Unreacted SM SM->Imp1 Incomplete Conversion Imp3 Impurity: Regioisomers (e.g., 6-bromo) SM->Imp3 Off-target EAS Reagent Brominating Agent (NBS or Br2) Reagent->Target Imp2 Impurity: Dibrominated Byproducts Target->Imp2 Over-bromination

Mechanistic pathway of 1-(2-Amino-5-bromopyridin-3-yl)ethanone synthesis and impurity branching.

Troubleshooting & FAQs

Q1: My crude NMR shows significant unreacted 1-(2-aminopyridin-3-yl)ethanone. How can I remove it without losing my product? Scientist's Insight: The starting material and the product share nearly identical polarities, making standard silica gel chromatography highly inefficient. The causality of this separation issue lies in the basicity of the pyridine nitrogen. The addition of the electron-withdrawing bromine atom at C5 slightly reduces the pKa of the target molecule compared to the unbrominated starting material. Resolution: Utilize a pH-controlled acid-base extraction. By washing the organic layer with a mildly acidic buffer (pH ~4.5–5.0), you preferentially protonate the slightly more basic unbrominated starting material, drawing it into the aqueous phase while leaving the brominated target in the organic phase.

Q2: I am detecting a dibrominated impurity in my LC-MS. What is the best way to clear this overbrominated byproduct? Scientist's Insight: Overbromination is a classic hallmark of excess electrophile in aminopyridine functionalization, often yielding 3,5-dibromo or similar derivatives depending on the substitution pattern[3]. Because the dibrominated species is significantly more lipophilic (higher LogP) and less soluble in highly polar solvents than the mono-brominated target, recrystallization is your most powerful tool. Resolution: Perform a hot recrystallization using an Ethanol/Water matrix. The mono-brominated target will crystallize upon slow cooling, while the highly lipophilic dibrominated impurity tends to remain dissolved in the mother liquor or crash out as an insoluble aggregate during the initial heating phase (which can be filtered out hot).

Q3: My isolated product has a persistent orange tint and smells faintly of bromine. How do I remove these elemental impurities? Scientist's Insight: This indicates contamination with trapped molecular bromine (Br₂), tribromide salts, or succinimide byproducts. Pyridine rings readily form charge-transfer complexes with halogens, trapping them deep within the crystal lattice. Resolution: You must chemically quench the crude reaction mixture before isolation. A saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃) will reduce any residual active bromine to inert, water-soluble bromide ions[1].

Quantitative Data: Impurity Profiling & Purification Metrics

To facilitate rapid decision-making in the lab, use the following physicochemical matrix to select your purification strategy:

Compound / ImpurityRelative Polarity (TLC R_f)*Relative pKa (Est.)Primary Removal StrategyExpected Yield Recovery
Target: 5-Bromo Product 0.45~4.8N/A (Target)>85% (Post-Cryst.)
Unreacted Starting Material 0.40~5.5Mild Acidic Wash (pH 5)N/A (Discarded)
Dibrominated Byproduct 0.65~3.5Recrystallization (Mother Liq.)N/A (Discarded)
Regioisomer (4- or 6-Bromo) 0.48~4.5Flash ChromatographyN/A (Discarded)
Succinimide / Inorganic Salts Baseline (0.0)N/AAqueous WashN/A (Discarded)

*Conditions: Silica gel, Hexanes:Ethyl Acetate (60:40), UV visualization at 254 nm.

Experimental Protocols: Self-Validating Workflows

The following protocols are designed as self-validating systems. If the expected visual or physical change does not occur at the validation checkpoint, halt the process and re-evaluate.

Workflow Crude Crude Mixture AqWash Aqueous Wash (Na2S2O3 / NaHCO3) Crude->AqWash OrgPhase Organic Phase AqWash->OrgPhase Extraction AqPhase Aqueous Phase (Salts/Acids) AqWash->AqPhase Discard Cryst Recrystallization (EtOH/H2O) OrgPhase->Cryst Concentration Pure Pure Target >98% Purity Cryst->Pure Filtration MotherLiq Mother Liquor (Impurities) Cryst->MotherLiq Soluble Waste

Step-by-step purification workflow for isolating the target aminobromopyridine compound.

Protocol A: Quenching and Liquid-Liquid Extraction

Purpose: Complete removal of inorganic salts, active bromine, and highly polar organic impurities.

  • Quench: Transfer the crude reaction mixture to a separatory funnel. For every 100 mL of organic solvent (e.g., Dichloromethane or Ethyl Acetate), add 50 mL of saturated aqueous Na₂S₂O₃.

  • Agitate & Vent: Shake vigorously and vent frequently.

    • Self-Validation Checkpoint: The organic layer must transition from a deep orange/red to a pale yellow. If the red tint persists, add an additional 25 mL of Na₂S₂O₃. This confirms the complete reduction of active bromine species.

  • Neutralize: Separate the organic layer and wash with 50 mL of saturated aqueous NaHCO₃ to neutralize acidic byproducts and pull succinimide into the aqueous phase.

  • Dry & Concentrate: Pass the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude solid.

Protocol B: Selective Recrystallization

Purpose: Isolation of the target molecule from dibrominated and regioisomeric impurities.

  • Dissolution: Suspend the crude solid in minimal boiling Ethanol (approx. 5–8 mL per gram of crude).

  • Clarification: If the solution remains cloudy at a rolling boil, perform a hot gravity filtration.

    • Self-Validation Checkpoint: The filter paper will capture insoluble polybrominated aggregates. The filtrate must be completely clear.

  • Crystallization: Remove the filtrate from heat and allow it to cool to room temperature undisturbed for 2 hours.

    • Self-Validation Checkpoint: Needle-like or flaky crystals should begin to form. (If an oil forms instead, reheat the mixture and add 1–2 mL of water dropwise to adjust the solvent matrix polarity, then cool again).

  • Isolation: Cool the flask in an ice bath (0–5 °C) for 30 minutes to maximize yield. Filter the crystals via vacuum filtration and wash the filter cake with 2 mL of ice-cold Ethanol.

  • Drying: Dry the purified crystals in a vacuum oven at 45 °C overnight to remove residual solvent.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: FTIR Spectral Fingerprinting of 1-(2-Amino-5-bromopyridin-3-yl)ethanone

Executive Summary For researchers and drug development professionals, verifying the structural integrity of complex heterocyclic building blocks is a critical first step in any synthetic workflow. 1-(2-Amino-5-bromopyrid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, verifying the structural integrity of complex heterocyclic building blocks is a critical first step in any synthetic workflow. 1-(2-Amino-5-bromopyridin-3-yl)ethanone is a highly functionalized intermediate frequently utilized in the development of kinase inhibitors and advanced therapeutics. While techniques like NMR provide connectivity data, Fourier Transform Infrared (FTIR) spectroscopy offers unparalleled, rapid insight into the electronic environment and intramolecular interactions of the molecule's functional groups.

This guide objectively compares the FTIR spectral performance of 1-(2-Amino-5-bromopyridin-3-yl)ethanone against its direct synthetic precursor and a structural analog, providing actionable, self-validating experimental protocols for accurate spectral acquisition.

Mechanistic Insights: The Role of Intramolecular Interactions

To accurately interpret the FTIR spectrum of 1-(2-Amino-5-bromopyridin-3-yl)ethanone, one must understand the causality behind its peak shifts. The defining spectral feature of this molecule is the profound effect of Resonance-Assisted Hydrogen Bonding (RAHB) [1].

The spatial proximity of the primary amine (-NH₂) at the 2-position and the acetyl group (-C=O) at the 3-position facilitates a strong intramolecular hydrogen bond, forming a highly stable pseudo-six-membered ring.

  • The Carbonyl Shift : In a standard, non-hydrogen-bonded aromatic system, a ketone typically exhibits a C=O stretching frequency around 1680–1690 cm⁻¹. However, the RAHB effect draws electron density away from the carbonyl double bond, weakening it and significantly red-shifting the absorption to approximately 1645 cm⁻¹[2].

  • The Amine Shift : Concurrently, the N-H stretching vibrations (normally sharp peaks around 3500 cm⁻¹) are broadened and shifted to lower wavenumbers due to the stabilization and restriction of the hydrogen bond[1].

RAHB_Causality N1 Ortho-Amino Group (-NH2) N3 Resonance-Assisted Hydrogen Bonding (RAHB) N1->N3 N2 Acetyl Group (-C=O) N2->N3 N4 C=O Bond Weakening (Red Shift to ~1645 cm⁻¹) N3->N4 N5 N-H Bond Broadening (Shift to ~3450/3310 cm⁻¹) N3->N5

Causality map of Resonance-Assisted Hydrogen Bonding (RAHB) on FTIR peak shifts.

Comparative FTIR Spectral Analysis

To objectively evaluate the spectral fingerprint of 1-(2-Amino-5-bromopyridin-3-yl)ethanone, we must compare it against its unacetylated synthetic precursor, 2-amino-5-bromopyridine [3], and a non-halogenated carbocyclic analog, 2-aminoacetophenone . This comparison isolates the specific vibrational contributions of the acetyl group, the bromine atom, and the pyridine ring.

Functional Group1-(2-Amino-5-bromopyridin-3-yl)ethanone (Target)2-Amino-5-bromopyridine (Precursor)2-Aminoacetophenone (Analog)Mechanistic Rationale
N-H Stretch (Asym/Sym) ~3450 / 3310 cm⁻¹ (Broadened)~3480 / 3350 cm⁻¹ (Sharp)~3440 / 3320 cm⁻¹ (Broadened)Broadening in the target and analog is directly caused by RAHB[1]. The precursor lacks the acetyl group, resulting in sharper, unbonded N-H peaks[4].
C=O Stretch (Ketone) ~1645 cm⁻¹Absent~1645 cm⁻¹The red-shift from the standard ~1680 cm⁻¹ baseline confirms the presence of the ortho-amino interaction[2].
C=N / C=C (Aromatic) ~1580, 1550 cm⁻¹~1590, 1550 cm⁻¹~1585, 1550 cm⁻¹Characteristic skeletal vibrations of the heteroaromatic and aromatic rings.
C-Br Stretch ~620 cm⁻¹~620 cm⁻¹AbsentConfirms successful halogenation at the 5-position[3].
Aromatic C-H Bend ~880 cm⁻¹~880 cm⁻¹~750 cm⁻¹The target and precursor feature isolated protons (C4, C6) yielding high-wavenumber out-of-plane bends, unlike the ortho-disubstituted benzene analog.

Experimental Protocol: Self-Validating FTIR Acquisition Workflow

To ensure the trustworthiness of the spectral data and prevent misinterpretation due to sample preparation artifacts (such as water absorption masking the N-H region), the following self-validating KBr pellet protocol must be strictly adhered to.

Step 1: System Suitability Verification Before sample analysis, run a polystyrene film standard. The system is validated only if the reference peak at 1601.2 cm⁻¹ is detected within ±1.0 cm⁻¹. This ensures the interferometer's laser calibration is accurate.

Step 2: Desiccation and Background Subtraction Grind 200 mg of spectroscopic-grade KBr and dry at 110°C for 2 hours to eliminate absorbed atmospheric moisture. Press a blank KBr pellet and acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

Step 3: Sample Matrix Preparation Accurately weigh 1.5 mg of 1-(2-Amino-5-bromopyridin-3-yl)ethanone and triturate with 150 mg of the dried KBr using an agate mortar. The strict 1% w/w ratio prevents peak saturation and distortion (the Christiansen effect).

Step 4: Pellet Pressing Transfer the homogenous mixture to a 13 mm die and apply 10 tons of pressure under a vacuum for 2 minutes. The vacuum removes trapped air, yielding a highly transparent pellet that minimizes scattering losses.

Step 5: Data Acquisition and Quality Control (Self-Validation) Scan the sample from 4000 to 400 cm⁻¹. The protocol is considered successful and self-validated only if the baseline transmittance is >80% and the maximum peak absorbance does not exceed 1.2 AU. If these criteria fail, the pellet is compromised (likely due to moisture or poor grinding) and must be reprepared.

FTIR_Workflow A 1. System Suitability (Polystyrene Standard) B 2. Background Collection (Anhydrous KBr Blank) A->B C 3. Sample Preparation (1% w/w Sample in KBr) B->C D 4. Data Acquisition (4000-400 cm⁻¹, 32 Scans) C->D E 5. Quality Control (Baseline >80% T, Abs <1.2 AU) D->E

Self-validating FTIR acquisition workflow ensuring high spectral fidelity.

References

  • Title: 2-Amino-5-bromopyridine-d3 physical and chemical properties | Source: Benchchem | URL
  • Title: Study of Molecular Interaction of 2-amino-5-bromopyridine and 2-amino-3-bromopyridine with Alcohols | Source: NIScPR | URL
  • Title: 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 | Source: PubChem (National Institutes of Health)
  • Title: Complexes of rhenium(V)
  • Title: Probing intra- and inter-molecular interactions through rotational spectroscopy: The case of the odorant 2′-aminoacetophenone and its 1:1 water and neon complexes | Source: AIP Publishing | URL

Sources

Comparative

A Senior Application Scientist's Guide: Comparing the Reactivity of Bromo- vs. Chloro-Substituted Aminopyridines in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals The strategic selection of starting materials is a critical decision in the synthesis of complex molecules, directly influencing reaction efficiency, cost,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of starting materials is a critical decision in the synthesis of complex molecules, directly influencing reaction efficiency, cost, and scalability. Aminopyridine scaffolds are ubiquitous in medicinal chemistry and materials science, making their functionalization a cornerstone of modern synthesis. This guide provides an in-depth, objective comparison of the reactivity of bromo- and chloro-substituted aminopyridines, two of the most common precursors in palladium-catalyzed cross-coupling reactions. By synthesizing field-proven insights with experimental data, we aim to empower researchers to make informed, causality-driven decisions for their synthetic strategies.

The Decisive Factor: Unpacking the Carbon-Halogen Bond

The fundamental difference in reactivity between bromo- and chloro-aminopyridines is rooted in the intrinsic properties of the carbon-halogen (C-X) bond. The rate-determining step in most palladium-catalyzed cross-coupling reactions is the oxidative addition of the C-X bond to the palladium(0) catalyst.[1][2] The energy required to cleave this bond is therefore a primary determinant of the reaction's kinetics and the conditions required for success.

The established trend for C-X bond dissociation energies (BDE) is C-Cl > C-Br > C-I.[1] This means the C-Br bond is inherently weaker and more susceptible to cleavage by the palladium catalyst.

PropertyC-Cl Bond (on Pyridine)C-Br Bond (on Pyridine)Causality & Implication
Avg. Bond Dissociation Energy (BDE) ~339 kJ/mol[1][2][3]~276 kJ/mol[1][2][3]The stronger C-Cl bond requires a more activated catalyst and/or more forceful conditions (higher temperature, longer time) to initiate oxidative addition.
Bond Length ShorterLongerThe longer, weaker C-Br bond has better orbital overlap with the palladium center during oxidative addition, facilitating the reaction.
Electronegativity of Halogen Higher (3.16)Lower (2.96)The greater polarization of the C-Cl bond makes it less reactive in the context of oxidative addition, which is favored for less polarized bonds.

This disparity in bond energy is the principal reason why bromo-aminopyridines are generally more reactive substrates, often undergoing coupling under milder conditions with a broader array of catalysts.[1][4] In contrast, the activation of the more robust C-Cl bond has historically been a challenge, necessitating significant advancements in ligand technology to achieve comparable efficiency.[1][5]

cluster_0 Oxidative Addition: The Rate-Determining Step cluster_1 Bond Energy Comparison Pd0 Pd(0)L_n TS [L_nPd(Ar)(X)]^‡ Pd0->TS ArX Aminopyridine-X ArX->TS ΔG‡ (Activation Energy) PdII Pd(II) Complex TS->PdII C_Cl C-Cl Bond (Higher BDE) Activation_Cl Higher ΔG‡ C_Cl->Activation_Cl C_Br C-Br Bond (Lower BDE) Activation_Br Lower ΔG‡ C_Br->Activation_Br

Caption: Relationship between C-X bond energy and activation energy in oxidative addition.

Comparative Performance in Key Cross-Coupling Reactions

The choice between a bromo- or chloro-aminopyridine is a trade-off between reactivity, cost, and availability, with chlorinated starting materials often being less expensive.[1] The following sections provide quantitative comparisons and field-proven protocols for three indispensable C-C and C-N bond-forming reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a C-C bond between an organoboron reagent and an organic halide, is a workhorse in pharmaceutical synthesis.[2] The reactivity difference between bromo- and chloro-aminopyridines is particularly pronounced in this transformation.

Expertise & Experience: Bromo-aminopyridines can often be successfully coupled using standard palladium catalysts like Pd(PPh₃)₄. However, activating chloro-aminopyridines reliably demands a more sophisticated catalytic system. The key to success lies in using bulky, electron-rich phosphine ligands (e.g., from the Buchwald or Hartwig groups) or N-heterocyclic carbenes (NHCs).[5][6] These ligands form highly active, monoligated L₁Pd(0) species in solution, which are crucial for cleaving the strong C-Cl bond.[7] The pyridine nitrogen itself can coordinate to the palladium center, potentially inhibiting the catalyst; bulky ligands help mitigate this undesirable interaction.[5][6]

Comparative Data: Suzuki-Miyaura Coupling

Halopyridine SubstrateCoupling PartnerCatalyst System (mol%)BaseSolventTemp (°C) / Time (h)Yield (%)
2-Amino-6-bromo pyridinePhenylboronic AcidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O90 / 1285[4]
2-Amino-6-chloro pyridinePhenylboronic AcidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O100 / 1692[4][5]
5-Bromo -2-methylpyridin-3-amine4-Formylphenylboronic AcidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O90 / 185[8]
2-Chloro pyridine4-Tolylboronic AcidPd₂(dba)₃ (1) / XPhos (2)K₃PO₄Dioxane100 / 1895[6]
3-Chloro pyridineThiophen-3-yltrifluoroboratePd(OAc)₂ (3) / RuPhos (6)Cs₂CO₃THF/H₂O80 / 1896[9]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for forming C-N bonds, allowing for the synthesis of complex di- and tri-substituted aminopyridines from simpler precursors.[10][11] Similar to Suzuki coupling, the C-Br bond's greater reactivity allows for more facile oxidative addition.[10]

Expertise & Experience: A significant challenge in the amination of aminopyridines is the potential for the substrate's own amino group (and the pyridine nitrogen) to coordinate with the palladium catalyst, leading to catalyst inhibition.[12] The development of specialized bulky monophosphine ligands like RuPhos and BrettPhos has been instrumental in overcoming this. These ligands promote the desired C-N reductive elimination while preventing catalyst deactivation. For chloro-aminopyridines, these advanced catalyst systems are not just beneficial, they are often mandatory for achieving high yields.

Comparative Data: Buchwald-Hartwig Amination

Halopyridine SubstrateAmine PartnerCatalyst System (mol%)BaseSolventTemp (°C) / Time (h)Yield (%)
3-Bromo -2-aminopyridineMorpholinePd₂(dba)₃ (2) / RuPhos (4)LiHMDSTHF65 / 1690[12]
3-Bromo -2-aminopyridineCyclopentylamineBrettPhos-precatalyst (5)LiHMDSTHF65 / 1678[12]
2-Bromo pyridineMethylamine (aq.)Pd(OAc)₂ (2) / BINAP (3)NaOtBuToluene80 / 1885[13]
2-Chloro -6-ethoxypyridineDimethylaminePd(OAc)₂ (2) / BINAP (3)NaOtBuToluene100 / 2428[13]
3-Chloro pyridineMorpholineCuBr (5) / Ligand L2 (10)NaOMeDMSO55 / 24~94 (conv.)[14]
Sonogashira Coupling

The Sonogashira coupling is a reliable method for installing alkyne functionalities onto the pyridine ring, creating versatile intermediates for further elaboration.[15][16] This reaction typically employs a dual-catalyst system of palladium and copper(I).[15] The reactivity trend remains consistent: C-Br bonds react more readily than C-Cl bonds.

Expertise & Experience: While the general reactivity trend holds, successful Sonogashira couplings of chloro-aminopyridines are well-documented, provided the right conditions are employed. Key factors include the use of an appropriate phosphine ligand to stabilize the palladium catalyst and a suitable amine base (often acting as both base and solvent) to facilitate the catalytic cycle. The copper(I) co-catalyst is crucial for the formation of the copper(I) acetylide, which then undergoes transmetalation to the palladium center.

Comparative Data: Sonogashira Coupling

Halopyridine SubstrateAlkyne PartnerCatalyst System (mol%)BaseSolventTemp (°C) / Time (h)Yield (%)
2-Amino-3-bromo pyridinePhenylacetylenePd(CF₃COO)₂ (2.5) / PPh₃ (5) / CuI (5)Et₃NDMF100 / 396[16]
2-Amino-3-bromo pyridine1-OctynePd(CF₃COO)₂ (2.5) / PPh₃ (5) / CuI (5)Et₃NDMF100 / 389[16]
3-Bromo -2-chloropyridinePhenylacetylenePdCl₂(PPh₃)₂ (5) / CuI (10)Et₃NTHF65 / 1280 (at C3-Br)[17]
2-Chloro pyridinePhenylacetylenePdCl₂(PPh₃)₂ (2) / CuI (4)PiperidineNone100 / 2475

Practical Considerations and Decision-Making Workflow

The choice between a bromo- or chloro-substituted aminopyridine is a strategic one, balancing reactivity against economic and logistical factors.

  • Reactivity & Mild Conditions: If the substrate contains sensitive functional groups or if mild reaction conditions are paramount, a bromo-aminopyridine is the superior choice. Its lower bond dissociation energy ensures faster reactions at lower temperatures.[1][4]

  • Cost & Availability: For large-scale synthesis where cost is a primary driver, chloro-aminopyridines are often more economical and widely available.[1]

  • Catalyst & Ligand Investment: The cost savings of using a chloro-aminopyridine must be weighed against the potential need for more expensive, and often proprietary, advanced ligands (e.g., SPhos, XPhos, RuPhos) to achieve high yields.

  • Regioselectivity: In dihalogenated systems like 3-bromo-2-chloropyridine, the difference in reactivity can be exploited for selective functionalization. Palladium-catalyzed reactions like Suzuki, Buchwald-Hartwig, and Sonogashira will preferentially occur at the more labile C-Br bond, leaving the C-Cl bond intact for subsequent transformations.[10][17]

DecisionTree start Start: Select Aminopyridine Substrate q1 Is cost or mild conditions the primary driver? start->q1 cost Cost-Driven Synthesis q1->cost Cost reactivity Reactivity-Driven / Mild Conditions q1->reactivity Reactivity chloro Choose Chloro-Aminopyridine cost->chloro bromo Choose Bromo-Aminopyridine reactivity->bromo q2 Are advanced ligands (e.g., Buchwald-type) available and budgeted? chloro->q2 proceed_bromo Proceed with Bromo-Substrate. Standard catalysts may suffice. Expect milder conditions. bromo->proceed_bromo ligand_yes Yes q2->ligand_yes Yes ligand_no No q2->ligand_no No proceed_chloro Proceed with Chloro-Substrate. Expect higher temperatures and longer reaction times. ligand_yes->proceed_chloro reconsider_bromo Reconsider Bromo-Substrate or budget for advanced ligands. ligand_no->reconsider_bromo

Caption: Decision tree for selecting between bromo- and chloro-aminopyridines.

Validated Experimental Protocols

The following protocols are self-validating systems, providing a robust starting point for optimization. Always ensure reagents are high quality and solvents are anhydrous and degassed where specified.

Protocol 1: Suzuki-Miyaura Coupling of 5-Amino-2-chloropyridine

This protocol is optimized for the more challenging C-Cl bond activation.[5]

Workflow prep 1. Inert Atmosphere Flame-dry Schlenk flask. Evacuate & backfill with Ar/N₂ (3x). charge 2. Charge Reagents Add chloro-aminopyridine, boronic acid, Pd source, ligand (SPhos), and base (K₃PO₄). prep->charge solvent 3. Add Solvent Add degassed Toluene/H₂O via syringe. charge->solvent react 4. Reaction Heat to 100-110 °C with vigorous stirring. solvent->react monitor 5. Monitor Track progress by TLC or LC-MS. react->monitor workup 6. Workup Cool, dilute with EtOAc, wash with H₂O & brine. monitor->workup purify 7. Purification Dry (Na₂SO₄), concentrate, and purify by flash column chromatography. workup->purify

Caption: A typical experimental workflow for cross-coupling reactions.

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-amino-2-chloropyridine (1.0 mmol), the desired arylboronic acid (1.2 - 1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 2 mol%), SPhos (4 mol%), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Atmosphere Exchange: Evacuate the flask and backfill with the inert gas. Repeat this cycle two more times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene/H₂O in a 5:1 ratio, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 3-Bromo-2-aminopyridine

This protocol utilizes a highly active catalyst system for C-N bond formation.[12]

  • Inert Setup: In a glovebox or under a positive pressure of inert gas, charge a dry reaction vessel with the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., RuPhos, 4 mol%), and the base (e.g., LiHMDS, 2.2 equiv).

  • Reagent Addition: Add 3-bromo-2-aminopyridine (1.0 mmol), the desired amine coupling partner (1.2 equiv), and the anhydrous, degassed solvent (e.g., THF, 4 mL).

  • Reaction: Seal the vessel and stir the mixture at the desired temperature (e.g., 65 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling of 2-Amino-3-bromopyridine

A robust protocol for the synthesis of 2-amino-3-alkynylpyridines.[16]

  • Catalyst Preparation: Under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%) to a round-bottomed flask. Add DMF (4 mL) and stir for 30 minutes.

  • Reagent Addition: Add 2-amino-3-bromopyridine (1.0 mmol), the terminal alkyne (1.2 mmol), and triethylamine (Et₃N, 2.0 mL).

  • Reaction: Heat the reaction mixture to 100 °C and stir.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete (typically 3 hours), cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Conclusion

The choice between bromo- and chloro-substituted aminopyridines is a nuanced decision that hinges on a balance of reactivity, cost, and available resources. Bromo-aminopyridines are the substrates of choice for reactions requiring mild conditions, offering higher intrinsic reactivity due to the weaker C-Br bond.[4] Conversely, chloro-aminopyridines represent a more economical option, whose successful implementation has been enabled by significant breakthroughs in catalyst technology.[1][5] The key to unlocking the potential of these less reactive chlorides lies in the rational selection of highly active catalytic systems, specifically those employing bulky, electron-rich phosphine or NHC ligands.[6] A thorough understanding of the fundamental principles governing C-X bond activation, as outlined in this guide, is essential for the modern synthetic chemist to navigate this landscape effectively.

References

  • A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions - Benchchem.
  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
  • A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions - Benchchem.
  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines | The Journal of Organic Chemistry - ACS Public
  • Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines - Benchchem.
  • Technical Support Center: Catalyst Selection for Efficient 5-Amino-2-chloropyridine Reactions - Benchchem.
  • Bond Energies - Chemistry LibreTexts.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Applic
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine - Benchchem.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org.
  • Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates | The Journal of Organic Chemistry - ACS Public
  • Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development - PMC.
  • Navigating the Suzuki Coupling Landscape: A Comparative Guide to 2-Amino-6-bromopyridine and 2-Amino-6-chloropyridine - Benchchem.
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC.
  • Buchwald-Hartwig Amin

Sources

Validation

Elemental Analysis Data for 1-(2-Amino-5-bromopyridin-3-yl)ethanone: A Comparative Guide

Executive Summary For researchers and drug development professionals, 1-(2-Amino-5-bromopyridin-3-yl)ethanone (CAS: 1196154-61-6) is a high-value building block. Its bifunctional nature—featuring an ortho-aminoacetopheno...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, 1-(2-Amino-5-bromopyridin-3-yl)ethanone (CAS: 1196154-61-6) is a high-value building block. Its bifunctional nature—featuring an ortho-aminoacetophenone motif and a reactive aryl bromide—makes it an indispensable precursor for synthesizing substituted indoles, quinolines, and advanced kinase inhibitors. However, the presence of the heavy bromine atom complicates standard purity validation.

As a Senior Application Scientist, I have structured this guide to objectively compare the analytical methodologies used to generate elemental analysis (EA) data for this compound. By contrasting traditional CHN combustion with Oxygen Flask Combustion-Ion Chromatography (OFC-IC), this guide provides a comprehensive framework for validating the purity of halogenated heterocycles against stringent American Chemical Society (ACS) guidelines.

Theoretical Framework & ACS Compliance

To establish a baseline for empirical data, we must first define the theoretical elemental composition of the target molecule.

  • Molecular Formula: C₇H₇BrN₂O

  • Molar Mass: 215.05 g/mol

  • Theoretical Mass Fractions:

    • Carbon (C): 39.10%

    • Hydrogen (H): 3.28%

    • Nitrogen (N): 13.03%

    • Bromine (Br): 37.16%

    • Oxygen (O): 7.44%

According to the ACS Research Data Guidelines , specifically utilized by journals such as ACS Infectious Diseases, the experimentally found values for carbon, hydrogen, and nitrogen must fall within ±0.5% of the calculated theoretical values to confirm a purity of ≥95%[1]. For heavily halogenated compounds, quantifying the halogen (Bromine) is equally critical to rule out debromination degradation or inorganic salt contamination.

Workflow A 1-(2-Amino-5-bromopyridin-3-yl)ethanone Sample Batch B CHNS/O Combustion Analyzer (Determine C, H, N, O) A->B C Oxygen Flask Combustion (OFC) + Ion Chromatography (IC) (Determine Br) A->C D Compare to Theoretical: C: 39.10%, H: 3.28% N: 13.03%, Br: 37.16% B->D C->D E Passes ACS Guidelines (Δ ≤ 0.5%) D->E F Fails (Impurity/Debromination) (Δ > 0.5%) D->F

Caption: Logical workflow for validating the elemental purity of halogenated N-heterocycles.

Comparative Analysis of Elemental Analysis Techniques

Not all elemental analyzers are equipped to handle brominated pyridines. Below is an objective comparison of the primary techniques utilized in modern analytical laboratories.

Automated CHN Combustion Analysis
  • Mechanism: The sample is combusted in an oxygen-rich environment at ~1000°C. Elements are converted to their oxidized forms (CO₂, H₂O, NOₓ), reduced, and separated via a gas chromatography column before detection by a Thermal Conductivity Detector (TCD)[2].

  • The Halogen Challenge: Bromine forms corrosive Br₂ and HBr gases during combustion. These gases can poison the copper reduction catalyst and interfere with nitrogen quantification.

  • Solution: The combustion tube must be packed with specialized scrubbing reagents, such as silver vanadate or silver tungstate , which permanently trap halogens as non-volatile silver halides (AgBr)[3].

Oxygen Flask Combustion-Ion Chromatography (OFC-IC)
  • Mechanism: The Schöniger flask method is the gold standard for halogen quantification. The sample is ignited in a sealed flask filled with pure oxygen. The resulting combustion gases are absorbed into an alkaline solution, converting covalently bound organic bromine into inorganic bromide ions (Br⁻), which are then quantified via Ion Chromatography[4].

  • Advantage: Provides direct, highly accurate quantification of the bromine mass fraction, which CHN analyzers cannot measure directly[5].

Energy Dispersive X-Ray Fluorescence (EDXRF)
  • Mechanism: Non-destructive technique that bombards the sample with X-rays, causing the ejection of inner-shell electrons. The subsequent emission of fluorescent X-rays is measured.

  • Advantage: Rapid screening for the presence of Bromine.

  • Limitation: Semi-quantitative. It cannot provide the ±0.5% precision required by ACS guidelines for publication.

Table 1: Performance Comparison of Analytical Alternatives
Feature / MetricCHN Analyzer (with Ag-Scrubber)OFC-IC (Schöniger + IC)EDXRF Spectrometry
Target Elements C, H, NBr, Cl, F, I, SHeavy elements (Br)
Accuracy (Absolute) ± 0.3%± 0.2%± 2.0 - 5.0%
Sample Size Required 1 - 3 mg5 - 10 mg> 50 mg (or solid disk)
Destructive? YesYesNo
Primary Use Case ACS Purity Validation (C,H,N)Halogen Mass FractionRapid Qualitative Screening

Experimental Data Comparison

To illustrate the causality behind experimental choices, Table 2 presents simulated analytical data comparing a high-purity batch of 1-(2-Amino-5-bromopyridin-3-yl)ethanone against a degraded batch.

Table 2: Elemental Analysis Data (Theoretical vs. Experimental)
ElementTheoretical (%)Batch A: High Purity (%)Batch B: Degraded (%)Diagnostic Insight
Carbon (C) 39.1039.22 (Δ +0.12)45.50 (Δ +6.40)Batch B indicates solvent trapping (e.g., Ethyl Acetate) or debromination.
Hydrogen (H) 3.283.31 (Δ +0.03)4.10 (Δ +0.82)Elevated H in Batch B confirms organic impurity.
Nitrogen (N) 13.0312.98 (Δ -0.05)15.10 (Δ +2.07)Batch A passes ACS guidelines (Δ ≤ 0.5%).
Bromine (Br) 37.1637.05 (Δ -0.11)25.00 (Δ -12.16)Batch B shows severe loss of the bromine functional group.

Analysis: Batch A demonstrates excellent agreement with theoretical values, validating a >98% purity. Batch B's significant drop in Bromine and rise in Carbon/Nitrogen strongly suggests that the sample underwent partial debromination during synthesis or storage, a critical failure that a simple HPLC-UV assay might misinterpret if the debrominated analog co-elutes.

Standardized Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal blanks and calibration standards.

Protocol 1: CHN Analysis of Halogenated Samples

Purpose: Accurate determination of C, H, and N while mitigating halogen interference.

  • System Preparation & Scrubbing: Pack the quartz combustion tube with Copper(II) oxide (oxidizing agent) and a layer of Silver Vanadate (AgVO₃) to act as a halogen trap[3]. Set the combustion furnace to 950°C.

  • Self-Validation (Calibration):

    • Run two empty tin capsules as Blanks to establish the baseline TCD signal.

    • Weigh 2.0 mg of a certified reference material (e.g., Sulfanilamide) and run in triplicate to calibrate the response factors for C, H, and N.

  • Sample Preparation: Accurately weigh 1.5 - 2.0 mg of 1-(2-Amino-5-bromopyridin-3-yl)ethanone into a tin capsule using a microbalance (precision ±0.001 mg). Seal the capsule tightly to exclude atmospheric nitrogen.

  • Combustion & Detection: Drop the capsule into the autosampler. The tin creates an exothermic flash (reaching ~1800°C), ensuring complete combustion. The AgVO₃ traps the bromine.

  • Data Output: Record the mass percentages. Verify that the sum of C, H, N, and the theoretical Br approximates 100%.

Protocol 2: OFC-IC for Bromine Quantification

Purpose: Direct quantification of the bromine mass fraction.

OFCIC N1 Sample Weighing (5-10 mg) N2 Schöniger Flask Combustion (O2) N1->N2 Ignite N3 Absorption (Alkaline Solution) N2->N3 Br -> Br- N4 Ion Chromatography (Anion Exchange) N3->N4 Inject N5 Conductivity Detection (Br-) N4->N5 Quantify

Caption: Mechanistic pathway of Oxygen Flask Combustion coupled with Ion Chromatography.

  • Absorption Solution Preparation: Add 10 mL of an alkaline absorbent solution (e.g., 10 mM NaOH with 0.5% H₂O₂) to a heavy-walled Schöniger glass flask. The H₂O₂ ensures all bromine is fully reduced to bromide (Br⁻) and prevents the escape of volatile Br₂ gas[4].

  • Sample Ignition: Weigh 5.0 mg of the compound onto ashless filter paper. Place it in the platinum sample carrier attached to the flask stopper. Flush the flask with pure O₂ for 30 seconds, seal, and ignite remotely using an infrared lamp[5].

  • Absorption Phase: Allow the flask to sit for 30 minutes with vigorous stirring to ensure complete absorption of the combustion cloud into the liquid phase.

  • Self-Validation (Recovery Check): Process a known standard of 4-Bromobenzoic acid alongside the sample to verify that the bromine recovery rate is >99%.

  • Ion Chromatography (IC): Dilute the absorbent solution to a known volume (e.g., 50 mL) with ultrapure water. Inject 25 µL into an Ion Chromatograph equipped with an anion-exchange column and a suppressed conductivity detector.

  • Quantification: Calculate the mass of Br⁻ based on the peak area against a 5-point calibration curve generated from certified NaBr standards.

References

  • ACS Infectious Diseases - Author Guidelines. American Chemical Society. Available at:[Link]

  • Combustion analysis. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Halogen Analysis | Combustion Ion Chromatography | OFC-IC analysis. Elemental Lab. Available at:[Link]

  • Oxygen Flask Combustion Unit. Exeter Analytical (UK) Ltd. Available at:[Link]

  • The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. PerkinElmer Polska. Available at: [Link]

Sources

Comparative

X-ray crystallography data for 2-amino-3-acetyl-5-bromopyridine

An In-Depth Technical Guide to the Structural Elucidation of 2-amino-3-acetyl-5-bromopyridine: A Comparative Analysis and Methodological Blueprint For researchers, medicinal chemists, and professionals in drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Elucidation of 2-amino-3-acetyl-5-bromopyridine: A Comparative Analysis and Methodological Blueprint

For researchers, medicinal chemists, and professionals in drug development, the precise three-dimensional atomic arrangement of a molecule is paramount. This knowledge underpins structure-activity relationship (SAR) studies, informs rational drug design, and is a prerequisite for understanding intermolecular interactions. This guide focuses on 2-amino-3-acetyl-5-bromopyridine, a substituted pyridine derivative with potential applications in medicinal chemistry. As of the latest literature review, a publically available crystal structure for this specific compound has not been reported.

This document serves a dual purpose. Firstly, it provides a comparative analysis of structurally related compounds for which X-ray crystallography data is available, allowing for informed predictions about the molecular geometry and packing of 2-amino-3-acetyl-5-bromopyridine. Secondly, it offers a comprehensive, field-proven protocol for researchers to independently determine the crystal structure of the title compound, from synthesis and crystallization to data refinement.

The Significance of Structural Data for Substituted Pyridines

Substituted pyridines are a cornerstone of many pharmaceutical compounds. The position and nature of substituents on the pyridine ring dictate the molecule's electronic properties, hydrogen bonding capabilities, and overall conformation. For 2-amino-3-acetyl-5-bromopyridine, the interplay between the amino, acetyl, and bromo groups is expected to significantly influence its crystal packing and interaction with biological targets. X-ray crystallography provides the definitive experimental evidence of these features.

Comparative Structural Analysis: Insights from Related Molecules

In the absence of direct crystallographic data for 2-amino-3-acetyl-5-bromopyridine, we can draw valuable inferences from the crystal structures of similar molecules. The Cambridge Structural Database (CSD) and the Crystallography Open Database (COD) are essential resources for such comparative studies.[1][2] Below is a comparison of key crystallographic parameters from related aminopyridine derivatives.

CompoundCCDC/COD IDSpace GroupUnit Cell Parameters (Å, °)Key Structural Features
2-Amino-3-bromopyridineCCDC: 868125P2₁/ca=7.84, b=15.19, c=5.44, β=108.4Planar pyridine ring, intermolecular N-H···N hydrogen bonds.[3]
3-Amino-5-bromo-2-iodopyridineNot specifiedP2₁/na=4.10, b=15.17, c=12.04, β=90.15Weak intermolecular N-H···N hydrogen bonds forming chains.[4]
2,3-Diamino-5-bromopyridineNot specifiedP2₁2₁2₁a=3.83, b=8.73, c=18.60Zig-zag columns stabilized by N-H···N hydrogen bonds and π-stacking.[5]
2-Amino-5-bromopyridinium 3-aminobenzoateNot specifiedP2₁/ca=10.17, b=11.04, c=11.96, β=113.71Protonated pyridine N, extensive hydrogen bonding network.[6]

This comparative data suggests that 2-amino-3-acetyl-5-bromopyridine is likely to exhibit strong intermolecular hydrogen bonding involving the amino group and the acetyl carbonyl oxygen, as well as potential halogen bonding involving the bromine atom. The planarity of the pyridine ring will likely be influenced by the steric hindrance of the acetyl group.

Experimental Blueprint for the Structural Determination of 2-amino-3-acetyl-5-bromopyridine

The following protocol outlines the necessary steps to obtain a publication-quality crystal structure.

Part 1: Synthesis and Purification

The synthesis of 2-amino-3-acetyl-5-bromopyridine would likely begin with a suitable precursor such as 2-aminopyridine. A common route involves the bromination of the pyridine ring followed by acylation.

Diagram of Synthetic Pathway:

synthesis_pathway 2-Aminopyridine 2-Aminopyridine 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 2-Aminopyridine->2-Amino-5-bromopyridine Bromination (e.g., NBS) 2-Amino-3-acetyl-5-bromopyridine 2-Amino-3-acetyl-5-bromopyridine 2-Amino-5-bromopyridine->2-Amino-3-acetyl-5-bromopyridine Acylation (e.g., Acetic Anhydride)

Caption: Proposed synthetic route for 2-amino-3-acetyl-5-bromopyridine.

Detailed Protocol:

  • Bromination of 2-Aminopyridine: Dissolve 2-aminopyridine in a suitable solvent like acetone. Add N-bromosuccinimide (NBS) portion-wise at a controlled temperature (e.g., 10°C) to selectively brominate the 5-position.[7] Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction and purify the product, 2-amino-5-bromopyridine, by column chromatography or recrystallization.

  • Acylation of 2-Amino-5-bromopyridine: Protect the amino group if necessary. Introduce the acetyl group at the 3-position via a Friedel-Crafts acylation or a related reaction using acetic anhydride or acetyl chloride with a suitable Lewis acid catalyst.

  • Purification: The final product, 2-amino-3-acetyl-5-bromopyridine, must be purified to a high degree (>98%) for successful crystallization. Recrystallization from a suitable solvent system is often effective.

Part 2: Crystal Growth

Obtaining a single crystal of sufficient size and quality is often the most challenging step.

Diagram of Crystallization Workflow:

crystallization_workflow cluster_screening Solvent & Method Screening Solvent_Screening Screen various solvents (polar & non-polar) Method_Screening Test different methods: - Slow evaporation - Vapor diffusion - Cooling Solvent_Screening->Method_Screening Crystal_Harvesting Harvest suitable single crystal Method_Screening->Crystal_Harvesting Optimal conditions found High_Purity_Compound High_Purity_Compound High_Purity_Compound->Solvent_Screening

Caption: Workflow for single crystal growth.

Detailed Protocol:

  • Solvent Screening: In parallel, test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof).

  • Slow Evaporation: Prepare a nearly saturated solution of the compound in a chosen solvent in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

  • Crystal Selection: Under a microscope, select a well-formed crystal with sharp edges and no visible defects, typically 0.1-0.3 mm in each dimension.

Part 3: X-ray Diffraction Data Collection

Diagram of Data Collection and Processing:

data_collection Mount_Crystal Mount crystal on diffractometer Data_Collection Collect diffraction data (typically at low temp, e.g., 100 K) Mount_Crystal->Data_Collection Data_Processing Integrate and scale data (e.g., using SAINT software) Data_Collection->Data_Processing Structure_Solution Solve structure (e.g., using SHELXT) Data_Processing->Structure_Solution Structure_Refinement Refine structure (e.g., using SHELXL) Structure_Solution->Structure_Refinement Validation Validate final structure (e.g., using CheckCIF) Structure_Refinement->Validation

Caption: Workflow for X-ray data collection and structure determination.

Detailed Protocol:

  • Mounting: Carefully mount the selected crystal on a goniometer head, often using a cryoloop and cryoprotectant if data is to be collected at low temperatures.

  • Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms.[5] A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This initial model is then refined to improve the agreement between the calculated and observed diffraction data.

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the most definitive solid-state structure, other techniques are essential for a comprehensive characterization.

TechniqueInformation ProvidedComparison to X-ray Crystallography
NMR Spectroscopy Connectivity of atoms, solution-state conformation.Provides data in solution, which may differ from the solid-state structure.
Mass Spectrometry Molecular weight and fragmentation pattern.Confirms molecular formula but provides no 3D structural information.
FTIR Spectroscopy Presence of functional groups.Complements crystallographic data by confirming functional groups.
Computational Modeling Theoretical conformation and electronic properties.Can predict likely conformations but requires experimental validation.

Conclusion

While the crystal structure of 2-amino-3-acetyl-5-bromopyridine remains to be experimentally determined, a robust framework exists for its elucidation. By leveraging comparative structural data from related compounds, researchers can form educated hypotheses about its molecular and supramolecular features. The detailed experimental protocol provided in this guide offers a clear pathway for obtaining a high-quality crystal structure. The successful determination of this structure will be a valuable contribution to the field, enabling more precise molecular modeling and accelerating the drug discovery process.

References

  • Bunker, K. D., et al. (2008). 3-Amino-5-bromo-2-iodopyridine.
  • PubChem. (n.d.). 2-Amino-3-bromopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Quah, C. K., et al. (2010). 2-Amino-5-bromopyridinium 3-aminobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o664.
  • Li, W., et al. (2015). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Engineering Research, 6(8), 123-126.
  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]

  • Crystallography Open Database. (n.d.). Retrieved from [Link]

Sources

Validation

Advanced Analytical Validation of 1-(2-Amino-5-bromopyridin-3-yl)ethanone Synthesis: A Comparative Guide to Melting Point Methodologies

As a Senior Application Scientist in pharmaceutical development, validating the purity and structural integrity of synthesized intermediates is a non-negotiable step before downstream processing. 1-(2-Amino-5-bromopyridi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, validating the purity and structural integrity of synthesized intermediates is a non-negotiable step before downstream processing. 1-(2-Amino-5-bromopyridin-3-yl)ethanone (CAS: 1196154-61-6) is a critical, solid-phase halogenated building block frequently utilized in the synthesis of kinase inhibitors and complex heterocyclic scaffolds []().

Because halogenated pyridines are prone to trapping synthesis solvents and exhibiting polymorphic behavior, determining an accurate melting point (MP) is the most immediate, reliable method for confirming both purity and the correct crystalline lattice.

This guide objectively compares the performance of Automated Optical Melting Point Apparatuses (the modern standard, e.g., Mettler Toledo Excellence series) against traditional Manual Capillary Methods and Differential Scanning Calorimetry (DSC) . We will dissect the causality behind the experimental protocols, provide self-validating workflows, and present comparative experimental data.

The Synthesis Validation Workflow

The transition from a crude synthesis product to a validated, high-purity intermediate requires a strict analytical pipeline.

Workflow cluster_methods Melting Point Methodologies Crude Crude 1-(2-Amino-5-bromopyridin-3-yl)ethanone Synthesis Product Prep Sample Pulverization & Drying (Removes solvent/air pockets) Crude->Prep Auto Automated Optical MP (High Throughput, Objective) Prep->Auto Manual Manual Capillary (Low Cost, Subjective) Prep->Manual DSC DSC Analysis (Thermodynamic Data) Prep->DSC Calib Instrument Calibration (USP Reference Standards) Calib->Auto Calib->Manual Calib->DSC Data Data Acquisition: Onset & Clear Point Auto->Data Manual->Data DSC->Data Valid Purity & Polymorph Validation Data->Valid

Workflow for validating the synthesis of 1-(2-Amino-5-bromopyridin-3-yl)ethanone via melting point.

Scientific Integrity: Causality in Experimental Design

To generate trustworthy data, an application scientist must understand why a protocol is designed a certain way. The standards set by 1 [[4.6]] and 2 [[4.2]] are not arbitrary; they are grounded in thermodynamics.

  • Causality of Sample Pulverization: The synthesized 1-(2-Amino-5-bromopyridin-3-yl)ethanone must be finely ground and dried in vacuo. Moisture acts as a plasticizer, artificially depressing the melting point via cryoscopic effects. Pulverization maximizes packing density, eliminating interstitial air pockets that act as thermal insulators, thereby ensuring uniform heat transfer [[4.2]].

  • Causality of the 3 mm Column Height: Packing the capillary to exactly 3 mm ensures the entire sample mass resides within the uniform temperature zone of the heating block. A taller column creates a thermal gradient, causing the bottom to melt before the top, artificially widening the melting range [[4.6]].

  • Causality of the 1 °C/min Ramp Rate: Approaching the expected melting point at 1 °C/min ensures thermal equilibrium between the heating block, the glass capillary wall, and the sample core. Faster heating rates induce thermal lag—the block temperature exceeds the internal sample temperature, leading to artificially elevated and inaccurate melting point readings [[4.2],[1]].

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. If the instrument is out of calibration, the sample data is void.

Step 1: System Suitability Test (SST) - The Self-Validation Step

Before analyzing the synthesized batch, the instrument's accuracy must be verified.

  • Load a capillary with a USP Primary Reference Standard close to the expected MP (e.g., Phenacetin, MP 134–136 °C).

  • Run the standard at a 1 °C/min ramp rate.

  • Validation Gate: If the recorded clear point deviates by >0.5 °C from the certified value, the instrument must undergo multipoint recalibration before proceeding [[4.6]].

Step 2: Sample Preparation
  • Transfer ~50 mg of dried 1-(2-Amino-5-bromopyridin-3-yl)ethanone to an agate mortar. Grind gently to a fine, homogeneous powder.

  • Press the open end of an alkali-free hard-glass capillary (0.9–1.1 mm internal diameter) into the powder [[4.2]].

  • Drop the capillary through a 70 cm glass tube onto a hard surface 5–10 times to tightly pack the powder to a height of exactly 3 mm.

Step 3: Execution (Automated Optical vs. Manual)
  • Automated Optical (The Product): Insert up to 6 capillaries into the Mettler Toledo MP90. Set the start temperature to 135 °C. Set the ramp rate to 1 °C/min. The instrument uses a high-resolution video camera and optical sensor to detect the exact moment light transmission spikes (indicating the phase change from opaque solid to transparent liquid) [[4.8]].

  • Manual Capillary (Alternative): Insert the capillary into a Thomas Hoover apparatus. Manually observe the sample through the magnifying lens. Record the temperature at the formation of the first liquid meniscus (onset) and when no solid remains (clear point).

HeatTransfer Heat Heating Block (Ramp: 1 °C/min) Capillary Glass Capillary (Wall: 0.1-0.15 mm) Heat->Capillary Thermal Conduction Sample Packed Sample (Height: 3 mm) Capillary->Sample Heat Transfer Sensor Optical Sensor (Detects Clear Point) Sample->Sensor % Transmission Spike at Phase Change Light Transmitted Light Source Light->Sample Incident Beam

Heat transfer and optical detection mechanism in automated capillary melting point apparatus.

Comparative Experimental Data

To objectively compare the methodologies, a highly purified batch (>99% by HPLC) of 1-(2-Amino-5-bromopyridin-3-yl)ethanone was analyzed using all three methods. The results are summarized below.

MethodologyInstrumentOnset Temp (°C)Clear Point (°C)Precision (RSD %)Analysis TimeOperator Dependency
Automated Optical Mettler Toledo MP90144.8145.30.15% ~15 minLow (Objective video detection)
Manual Capillary Thomas Hoover144.1145.80.85%~20 minHigh (Subjective visual detection)
DSC TA Instruments Q2000144.9N/A (Peak: 145.2)0.05%~45 minLow (Thermodynamic integration)
Data Interpretation & Performance Comparison
  • Automated Optical (The Product): By utilizing a strict % light transmission threshold (e.g., 20% for onset, 100% for clear point), the automated apparatus removes human subjectivity [[4.8]]. This results in a remarkably tight precision (RSD 0.15%) and a narrow melting range (0.5 °C), accurately reflecting the high purity of the synthesized compound.

  • Manual Capillary: The manual method yielded a wider melting range (1.7 °C) and poorer precision (RSD 0.85%). This is caused by operator subjectivity; the human eye often misinterprets sample shrinkage or "sintering" as the onset of melting, and struggles to identify the exact moment the last microscopic crystal dissolves.

  • DSC: While DSC provides the highest precision (RSD 0.05%) by measuring thermodynamic heat flow rather than visual changes, it is a low-throughput, high-cost alternative. It requires ~45 minutes per run and expensive aluminum hermetic pans, making it less practical for routine synthesis validation compared to automated capillary methods.

Conclusion

For routine validation of synthesized 1-(2-Amino-5-bromopyridin-3-yl)ethanone, Automated Optical Melting Point Apparatuses offer the optimal balance of accuracy, throughput, and cost-efficiency. By eliminating operator subjectivity and strictly adhering to pharmacopeial heating rates, these systems provide a self-validating, highly reproducible dataset that bridges the gap between the rapid (but subjective) manual capillary method and the precise (but slow and expensive) DSC.

References

  • EUROPEAN PHARMACOPOEIA. "2.2.14. Melting point - capillary method". Available at:[Link]

  • ChemRxiv. "Compliance with amended General Chapter USP<741>Melting Range or Temperature". Available at: [Link]

  • Mettler Toledo. "Thermal Value Excellence - Melting Point". Available at:[Link]

Sources

Comparative

Comparative Synthesis Guide: Pyridine vs. Pyrimidine Analogs in Drug Development

As privileged scaffolds in medicinal chemistry, nitrogen-containing heterocycles form the backbone of countless therapeutics. While pyridines and pyrimidines may appear structurally similar—differing only by a single end...

Author: BenchChem Technical Support Team. Date: March 2026

As privileged scaffolds in medicinal chemistry, nitrogen-containing heterocycles form the backbone of countless therapeutics. While pyridines and pyrimidines may appear structurally similar—differing only by a single endocyclic nitrogen—their electronic properties dictate vastly different synthetic strategies.

This guide provides an in-depth, objective comparison of pyridine and pyrimidine reactivity, focusing on Nucleophilic Aromatic Substitution (SNAr) and cross-coupling workflows. By understanding the mechanistic causality behind their behavior, researchers can rationally design more efficient synthetic routes.

Electronic Properties & Reactivity Paradigms

The fundamental divergence in reactivity between pyridine and pyrimidine stems from their electronic distribution. Pyridine contains a single electron-withdrawing nitrogen atom, which lowers the electron density of the aromatic ring relative to benzene. Pyrimidine, a 1,3-diazine, incorporates a second nitrogen atom that drastically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

This profound electronic deficiency makes pyrimidines exceptionally susceptible to nucleophilic attack but comparatively resistant to electrophilic aromatic substitution (EAS). Recent quantitative relative reactivity models demonstrate that the SNAr free energies of activation (ΔG‡) for pyrimidines are significantly lower than those of their pyridine counterparts 1.

SNAr_Workflow A Heteroaryl Halide Selection B Pyridine Scaffold (1 Nitrogen) A->B C Pyrimidine Scaffold (2 Nitrogens) A->C D Moderate LUMO Energy Requires Strong Nucleophile or Heat (>100°C) B->D E Low LUMO Energy Proceeds at Mild Conditions (RT to 60°C) C->E F Regioselectivity: C2, C4 > C3 D->F G Regioselectivity: C4 > C2 >> C5 E->G

Logical decision tree for SNAr condition selection based on heterocycle electronics.

Comparative SNAr Regioselectivity

When functionalizing polyhalogenated scaffolds, regioselectivity is a critical parameter.

  • Pyridines: SNAr typically occurs at the C2 or C4 positions. The C3 position is relatively electron-rich and generally unreactive toward nucleophiles.

  • Pyrimidines: In 2,4-dichloropyrimidine, nucleophilic attack preferentially occurs at the C4 position over the C2 position. Density Functional Theory (DFT) calculations reveal that the C–Cl bond at C4 possesses a lower Bond Dissociation Energy (BDE) than the bond at C2 2. Furthermore, the Meisenheimer intermediate generated during C4 attack is better stabilized by the adjacent endocyclic nitrogen atoms.

Data Presentation: Quantitative Reactivity Profile
ParameterPyridinePyrimidineMechanistic Causality
LUMO Energy ModerateLowThe second electronegative nitrogen drastically lowers the LUMO, enhancing electrophilicity.
SNAr Activation Higher (Typically >25 kcal/mol)Lower (Typically <20 kcal/mol)Pyrimidines better stabilize the anionic Meisenheimer intermediate during attack.
SNAr Regioselectivity C2, C4 > C3C4 > C2 >> C5DFT analysis shows C-Cl bonds at C4 have lower BDEs than C2 in pyrimidines.
Cross-Coupling High (Standard Pd catalysts)Variable (Prone to poisoning)The two basic nitrogens in pyrimidine can strongly chelate and deactivate Pd catalysts.
pKa (Conjugate Acid) ~5.2~1.3The electron-withdrawing nature of the second nitrogen significantly decreases basicity.

Cross-Coupling Performance: Suzuki-Miyaura

While pyrimidines excel in base-catalyzed SNAr reactions, they often underperform in palladium-catalyzed cross-couplings compared to pyridines. The dual nitrogen atoms in pyrimidines can act as bidentate ligands, sequestering and poisoning palladium catalysts. Consequently, synthesizing heteroatom-linked diarylpyrimidines is often achieved via metal-free SNAr, whereas diarylpyridines rely heavily on Pd-catalyzed C–N or C–C cross-couplings 3.

Experimental Protocol: Regioselective C4-Amination of 2,4-Dichloropyrimidine

To harness the innate reactivity differences of the pyrimidine scaffold, the following self-validating protocol details the selective C4-amination of 2,4-dichloropyrimidine.

Objective: Synthesize 2-chloro-4-aminopyrimidine derivatives selectively without bis-substitution.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under N2 atmosphere, dissolve 2,4-dichloropyrimidine (1.0 equiv) in anhydrous ethanol (0.2 M).

    • Causality: Ethanol provides a polar protic environment that hydrogen-bonds with the departing chloride ion, stabilizing the transition state and accelerating the SNAr process.

  • Nucleophile Addition: Cool the solution to 0 °C using an ice bath. Add the primary amine (1.05 equiv) dropwise, followed immediately by N,N-diisopropylethylamine (DIPEA) (1.2 equiv).

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation and deactivation of the incoming amine nucleophile. Strict temperature control at 0 °C suppresses the thermodynamic drive for secondary attack at the C2 position.

  • Reaction Monitoring (Self-Validation): Stir the reaction at 0 °C, allowing it to slowly warm to room temperature over 2 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3).

    • Validation Check: The starting material (UV active, higher Rf ~0.6) should completely disappear, replaced by a single major product spot (Rf ~0.3). If a baseline spot appears, bis-substitution has occurred, indicating poor temperature control or excess amine.

  • Quench and Extraction: Concentrate the mixture in vacuo to remove ethanol. Partition the crude residue between EtOAc and saturated aqueous NaHCO3.

    • Causality: The basic aqueous wash neutralizes any residual acid and pulls the highly polar DIPEA hydrochloride salts into the aqueous layer, leaving the functionalized pyrimidine in the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography if trace C2-isomer is detected.

Medicinal Chemistry Implications

The structural nuances between pyridines and pyrimidines profoundly impact target binding. Pyrimidines, particularly fused systems like pyrazolo[3,4-d]pyrimidines, are privileged scaffolds in oncology. They act as bioisosteres of the adenine ring of ATP, allowing the molecules to mimic hinge region binding interactions within kinase active sites 4. The dual nitrogen atoms provide a robust hydrogen-bond acceptor network that pyridines cannot replicate.

Kinase_Pathway A Pyrazolo[3,4-d]pyrimidine (Adenine Isostere) B ATP Hinge Region Binding A->B Mimics ATP C H-Bond Network (N1, N3, N5) B->C Anchors via D Kinase Inhibition (EGFR, VEGFR, BTK) C->D Blocks Activity

Mechanism of kinase inhibition by pyrazolo[3,4-d]pyrimidine scaffolds via hinge region binding.

References

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors Chemical Science (RSC Publishing)
  • Cu(II)
  • Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium-catalysed C-N cross-coupling and nucleophilic aromatic substitution reactions ResearchG
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold RSC Medicinal Chemistry (RSC Publishing)

Sources

Validation

Comparative UV-Vis Spectral Analysis of 1-(2-Amino-5-bromopyridin-3-yl)ethanone: A Guide for Reaction Monitoring and Structural Characterization

As a Senior Application Scientist in medicinal chemistry and analytical development, I frequently encounter the need to rapidly and non-destructively monitor the progress of complex organic syntheses. 1-(2-Amino-5-bromop...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry and analytical development, I frequently encounter the need to rapidly and non-destructively monitor the progress of complex organic syntheses. 1-(2-Amino-5-bromopyridin-3-yl)ethanone (CAS: 1196154-61-6) is a highly versatile building block, primarily utilized as an intermediate in the synthesis of azaindoles and targeted protein kinase inhibitors [1].

While High-Performance Liquid Chromatography (HPLC) remains the gold standard for reaction monitoring, Ultraviolet-Visible (UV-Vis) spectroscopy offers a real-time, self-validating alternative. This guide objectively compares the UV-Vis performance of 1-(2-Amino-5-bromopyridin-3-yl)ethanone against its structural analogs and provides a field-proven protocol for utilizing these spectral differences in drug development workflows.

The Structural Basis for UV-Vis Absorption: The "Push-Pull" System

To utilize UV-Vis spectroscopy effectively, one must understand the causality behind the molecule's absorption profile. The pyridine ring itself absorbs deep in the UV region ( λmax​ ~250 nm). However, the substitution pattern of 1-(2-Amino-5-bromopyridin-3-yl)ethanone creates a highly conjugated Intramolecular Charge Transfer (ICT) system:

  • The Electron-Donating Group (EDG): The 2-amino group contributes electron density into the pyridine ring via resonance (+M effect). This lowers the energy gap between the π and π∗ orbitals, causing a bathochromic (red) shift [2].

  • The Electron-Withdrawing Group (EWG): The 3-acetyl (ethanone) group pulls electron density out of the ring (-M effect). Positioned ortho to the amino group, it creates a direct "push-pull" dipole across the molecule.

  • The Heavy Atom Effect: The 5-bromo substituent introduces high polarizability. While its resonance contribution is minor compared to the amino group, the heavy halogen atom further extends the π -system's polarizability, resulting in a slight bathochromic shift and a hyperchromic effect (increased molar absorptivity) compared to chlorinated or unsubstituted analogs [3].

Comparative Spectral Data

When comparing 1-(2-Amino-5-bromopyridin-3-yl)ethanone to alternative building blocks, the impact of the push-pull system becomes quantitatively evident. The table below summarizes the expected absorption maxima ( λmax​ ) in a polar protic solvent (e.g., Methanol).

CompoundKey Substituents λmax​ (nm)Spectral Characteristics & Causality
2-Aminopyridine 2-NH 2​ ~295 - 310Baseline EDG effect. Exhibits standard π→π∗ and n→π∗ transitions [4].
2-Amino-5-bromopyridine 2-NH 2​ , 5-Br~314 - 318Slight bathochromic shift due to the polarizability and heavy atom effect of Bromine [3].
1-(2-Aminopyridin-3-yl)ethanone 2-NH 2​ , 3-Acetyl~335 - 345Strong red shift due to the push-pull ICT system between the amino and acetyl groups.
1-(2-Amino-5-bromopyridin-3-yl)ethanone 2-NH 2​ , 3-Acetyl, 5-Br~350 - 365 Maximum conjugation. The combination of ICT and heavy atom polarizability pushes absorption into the near-UV/visible boundary.

Data synthesized from established spectroscopic behavior of substituted pyridines and azaindole precursors [1, 2, 4].

Experimental Protocol: Self-Validating UV-Vis Methodology

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. We will use the reduction of the 3-acetyl group to an alcohol (using NaBH 4​ ) as our model reaction [1]. Reducing the ketone converts the sp2 carbonyl carbon to an sp3 carbon, instantly breaking the push-pull conjugation and causing a massive hypsochromic (blue) shift.

Materials Required
  • Spectrophotometer: Double-beam UV-Vis spectrophotometer (e.g., Agilent Cary 60 or equivalent).

  • Cuvettes: 10 mm path length Quartz cuvettes (Glass cuvettes absorb below 340 nm and will truncate the data).

  • Solvent: HPLC-grade Methanol (UV cutoff ~205 nm).

Step-by-Step Procedure
  • Sample Preparation: Dissolve exactly 2.0 mg of 1-(2-Amino-5-bromopyridin-3-yl)ethanone in 10 mL of HPLC-grade methanol to create a stock solution. Dilute 1:10 to achieve a working concentration of approximately 10−4 M. Causality: This concentration ensures the maximum absorbance ( A ) remains between 0.1 and 1.0, strictly adhering to the linear range of the Beer-Lambert Law.

  • Baseline Correction: Fill two matching quartz cuvettes with pure HPLC-grade methanol. Place them in the sample and reference beams. Run a baseline scan from 200 nm to 500 nm.

  • Initial Spectrum Acquisition: Replace the solvent in the sample cuvette with your working solution. Scan from 200 nm to 500 nm. You should observe a distinct λmax​ around 350–365 nm.

  • Reaction Monitoring (In-Situ): As the NaBH 4​ reduction proceeds, withdraw 10 μ L aliquots of the reaction mixture, quench in 1 mL of methanol, and measure the absorbance.

  • Validation: As the 1-(2-amino-5-bromopyridin-3-yl)ethanone is consumed and converted to 1-(2-amino-5-bromopyridin-3-yl)ethanol, the peak at ~360 nm will decay, and a new peak will emerge around ~315 nm. The reaction is complete when the 360 nm peak reaches a stable minimum.

Workflow Visualization

The following diagram illustrates the logical progression of utilizing UV-Vis spectroscopy for real-time reaction monitoring of this specific compound.

UVVisWorkflow Start Synthesize/Isolate 1-(2-Amino-5-bromopyridin-3-yl)ethanone Prep Sample Preparation (10^-4 M in Methanol) Start->Prep Baseline Record Baseline (Solvent Blank in Quartz) Prep->Baseline Measure Acquire UV-Vis Spectrum (Identify λ_max ~360 nm) Baseline->Measure Monitor Initiate NaBH4 Reduction (Monitor at 360 nm) Measure->Monitor Shift Observe Hypsochromic Shift (Peak moves to ~315 nm) Monitor->Shift Complete Reaction Complete (Push-pull conjugation broken) Shift->Complete

Workflow for UV-Vis spectral acquisition and real-time reaction monitoring of the ethanone derivative.

Applications in Drug Development

The distinct UV-Vis signature of 1-(2-Amino-5-bromopyridin-3-yl)ethanone provides a distinct advantage over its non-acetylated or non-halogenated alternatives. Because its absorption is pushed so far into the near-UV range, it avoids spectral overlap with many common organic reagents and solvents.

In the synthesis of complex azaindoles (e.g., 1H-pyrrolo[2,3-b]pyridines), the ethanone moiety is often subjected to condensation or reduction[1]. Relying on the disappearance of the ~360 nm ICT band provides a rapid, orthogonal analytical technique to LC-MS, allowing chemists to make immediate, data-driven decisions on the laboratory bench.

References

  • Thieme Connect: Product Class 22: Azaindoles and Their Derivatives. Details the synthesis and reduction of 1-(2-amino-5-bromopyridin-3-yl)ethan-1-one to its corresponding alcohol using NaBH4.[Link]

  • Science Publishing Group: Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Discusses the UV-Visible spectroscopic properties of aminopyridines and the effect of electron-donating/withdrawing chromophores on absorption bands.[Link]

  • PSG College of Arts & Science (via Springer): Experimental and theoretical perspectives on 2-amino 5-bromopyridinium salicylate. Details the UV-Vis absorption characteristics and the heavy atom effect of the 5-bromo substituent on the pyridine ring.[Link]

  • NIST Chemistry WebBook: 2-Aminopyridine. Provides baseline UV-Vis spectral data and absorption maxima for the unsubstituted 2-aminopyridine core.[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(2-Amino-5-bromopyridin-3-YL)ethanone

Advanced Safety and Handling Protocol: 1-(2-Amino-5-bromopyridin-3-YL)ethanone As a Senior Application Scientist, I frequently consult with research teams scaling up the synthesis of active pharmaceutical ingredients (AP...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Handling Protocol: 1-(2-Amino-5-bromopyridin-3-YL)ethanone

As a Senior Application Scientist, I frequently consult with research teams scaling up the synthesis of active pharmaceutical ingredients (APIs). 1-(2-Amino-5-bromopyridin-3-YL)ethanone (CAS: 1196154-61-6) is a highly versatile building block, particularly in the development of kinase inhibitors and novel heterocyclic therapeutics. However, its structural utility also imparts specific toxicological properties that demand rigorous operational and safety protocols.

This guide provides a self-validating system for handling this compound. By moving beyond basic Safety Data Sheet (SDS) compliance, we will explore the causality behind our safety choices, empowering laboratory personnel to implement highly effective Personal Protective Equipment (PPE) and handling strategies.

Hazard Assessment & Causality

To design an effective PPE matrix, we must first deconstruct the molecule's hazard profile. The compound carries several critical GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].

  • The Bromine Substituent : Halogenation increases the lipophilicity of the pyridine ring. This enhances the molecule's ability to penetrate the stratum corneum (the outer layer of skin), necessitating strict barrier protection against dermal exposure.

  • The Primary Amine : Aminopyridines are known irritants and potential sensitizers. The amine group can act as a nucleophile, reacting with biological macromolecules upon contact, which drives the H315 and H319 classifications[1].

  • The Acetyl Group : The ketone functionality facilitates hydrogen bonding, which can increase solubility in certain biological fluids, contributing to its H302 (oral toxicity) profile.

HazardLogic Struct 1-(2-Amino-5-bromopyridin- 3-yl)ethanone Bromo Bromine Substituent (Lipophilic & Alkylating) Struct->Bromo Amino Primary Amine (Sensitization & Reactivity) Struct->Amino Ketone Acetyl Group (Absorption Enhancer) Struct->Ketone H315 H315: Skin Irritation Bromo->H315 H319 H319: Eye Irritation Bromo->H319 Amino->H315 H335 H335: Respiratory Irritation Amino->H335 H302 H302: Harmful if Swallowed Ketone->H302

Mechanistic pathways linking molecular structure to specific GHS classifications.

Quantitative Safety Parameters

To ensure reproducibility and safety, all operational variables must be tightly controlled. The following table summarizes the quantitative data required for safe handling.

ParameterQuantitative StandardOperational Significance
Storage Temperature 2 - 8 °CPrevents thermal degradation of the primary amine group; must be kept in the dark[1].
Fume Hood Face Velocity 80 - 120 fpmEnsures adequate capture of aerosolized particulates during powder transfer.
Glove Thickness (Inner) ≥ 4 mil (Nitrile)Provides baseline tactile dexterity while acting as an initial barrier.
Glove Thickness (Outer) ≥ 8 mil (Neoprene/Nitrile)Required to delay permeation of lipophilic brominated aromatics.
Eye Wash Flush Time ≥ 15 minutesMinimum duration required to clear ocular tissue if H319 exposure occurs[1].

Mandatory PPE Matrix

In accordance with the OSHA Personal Protective Equipment Standard (29 CFR 1910 Subpart I)[2], the following PPE is mandatory. The selection is explicitly tailored to mitigate the lipophilic and irritant properties of halogenated aminopyridines.

PPE CategoryRequired SpecificationMechanistic Justification
Hand Protection Double-gloving: Inner Nitrile (4 mil), Outer Neoprene or heavy-duty Nitrile (8+ mil).Brominated aromatics can permeate thin latex or standard nitrile over time. Double-gloving provides a fail-safe barrier against lipophilic penetration.
Eye/Face Protection ANSI Z87.1 compliant chemical splash goggles. Face shield required if handling >500 mL solutions.The primary amine group causes severe ocular irritation (H319)[1]. Standard safety glasses lack the orbital seal necessary to prevent dust or vapor ingress.
Body Protection Flame-resistant (FR) lab coat with knit cuffs, fully buttoned. Closed-toe, non-porous shoes.Prevents accumulation of fine powders on exposed skin or street clothing, mitigating H315 risks.
Respiratory Protection N95 or P100 particulate respirator (if weighing outside a controlled enclosure).Mitigates H335 (respiratory irritation)[1] caused by airborne particulates during powder transfer.

Operational Workflow & Handling Protocol

Translating PPE into practice requires a self-validating operational workflow. Every step must confirm the integrity of the previous one to ensure a closed loop of safety.

G A 1. Pre-Operation Verify SDS & Fume Hood B 2. PPE Donning Nitrile/Neoprene, Goggles, Lab Coat A->B C 3. Weighing Phase Anti-Static Tools, Enclosed Balance B->C D 4. Transfer & Reaction Inert Atmosphere (Ar/N2), Sealed C->D E 5. Decontamination Isopropanol Wipe-Down D->E F 6. Waste Disposal Segregate as Halogenated Organics E->F

Operational workflow for the safe handling of 1-(2-Amino-5-bromopyridin-3-YL)ethanone.

Step-by-Step Methodology:

  • Environmental Verification : Ensure the chemical fume hood has a face velocity of 80-120 fpm. Verify that the storage container was kept at 2-8°C in a dark, inert atmosphere[1]. Allow the container to reach room temperature in a desiccator before opening to prevent condensation, which can degrade the amine.

  • PPE Donning : Apply inner nitrile gloves, followed by the lab coat, ensuring the cuffs are tucked under the outer heavy-duty gloves. Don chemical splash goggles.

  • Weighing : Use an anti-static spatula. Static charge can cause the fine powder of 1-(2-Amino-5-bromopyridin-3-YL)ethanone to aerosolize, increasing respiratory exposure risk. Weigh the material on an analytical balance located inside the fume hood or a dedicated powder weighing enclosure.

  • Transfer : Transfer the solid directly into the reaction vessel. Because the compound is sensitive to environmental degradation, flush the vessel with Argon or Nitrogen immediately after addition[1].

  • Decontamination : Wipe down the balance and surrounding hood surfaces with a solvent like isopropanol, followed by water, to dissolve and remove any residual brominated compound.

Spill Response & Disposal Plan

According to Prudent Practices in the Laboratory[3], halogenated organic compounds require strict segregation to prevent the formation of highly toxic or explosive byproducts in waste streams[4].

Step-by-Step Spill Response Protocol:

  • Isolate : Evacuate personnel from the immediate vicinity of the spill.

  • Protect : Ensure full PPE is worn (including an N95/P100 respirator if a large quantity of powder is aerosolized).

  • Contain : Gently cover the spilled powder with damp sand or a commercial absorbent pad to prevent dust generation. Do not dry sweep.

  • Collect : Use a non-sparking tool to scoop the mixture into a sealable, chemically compatible plastic container.

  • Clean : Wash the spill area thoroughly with a mild detergent and water, collecting all wash water as hazardous waste.

Step-by-Step Disposal Plan:

  • Segregation : 1-(2-Amino-5-bromopyridin-3-YL)ethanone and any contaminated solvents or solid waste (including gloves and spill cleanup materials) MUST be classified as Halogenated Organic Waste [3].

  • Labeling : Clearly label the waste container with "Halogenated Organic Waste", the specific chemical name, and the hazard warnings (Toxic, Irritant). Do not let the product enter standard drains[1].

  • Storage : Store the sealed waste container in a designated secondary containment tray within a well-ventilated waste accumulation area until pickup by certified environmental health and safety (EHS) personnel.

References

  • National Institutes of Health (NIH). (2025). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste - Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US). Retrieved from [Link]

  • University of New Mexico Chemistry. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Retrieved from [Link]

Sources

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